Genite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-6-7-12(11(14)8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFAFGSSMRRTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020447 | |
| Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS | |
| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000004 [mmHg], 2.7X10-4 MM HG @ 30 °C | |
| Record name | 2,4-Dichlorophenyl benzenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WAXY SOLID | |
CAS No. |
97-16-5 | |
| Record name | Genite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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| Record name | Genite | |
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| Record name | Genite | |
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| Record name | 2,4-Dichlorophenyl benzenesulfonate | |
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| Record name | 2,4-dichlorophenyl benzenesulphonate | |
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| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO951CU06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45-47 °C | |
| Record name | 2,4-DICHLOROPHENYL BENZENESULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Genite: A Technical Overview of its Chemical Structure and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite, identified by the CAS Number 97-16-5, is an organosulfur compound chemically known as 2,4-dichlorophenyl benzenesulfonate. Historically, it was utilized as a miticide, or acaricide, for the control of mite populations on agricultural crops such as cotton and fruit trees.[1] This technical guide provides an in-depth look at the chemical structure, properties, and toxicological data of this compound, along with standardized experimental protocols relevant to the assessment of its toxicity.
Chemical Structure and Properties
This compound is a benzenesulfonate ester. The core structure consists of a benzene ring bonded to a sulfonate group, which is in turn ester-linked to a 2,4-dichlorophenol moiety.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2,4-dichlorophenyl benzenesulfonate |
| CAS Number | 97-16-5 |
| Chemical Formula | C₁₂H₈Cl₂O₃S |
| Molecular Weight | 303.16 g/mol |
| SMILES | O=S(=O)(OC1=C(Cl)C=C(Cl)C=C1)C2=CC=CC=C2 |
Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Waxy solid[1] |
| Color | Yellow-brown[1] |
| Odor | Slight phenol odor[1] |
| Melting Point | 45-47 °C |
| Solubility | Practically insoluble in water; soluble in most organic solvents.[1] |
| Stability | Stable to heat and in acidic and neutral media; hydrolyzes in the presence of alkali. |
Toxicological Data
The acute toxicity of this compound has been evaluated in several animal models. The following table summarizes the available quantitative data.
| Test Type | Route of Exposure | Species | Dose | Reference |
| LD₅₀ | Oral | Rat (male) | 1400 ± 420 mg/kg | |
| LD₅₀ | Oral | Rat (female) | 1900 ± 240 mg/kg | |
| LD₅₀ | Oral | Rat | 1 g/kg | |
| LD₅₀ | Dermal | Rabbit | > 940 mg/kg | |
| LDLo | Oral | Dog | 620 mg/kg |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.
Mechanism of Action
The specific biochemical mechanism of action for this compound is not extensively detailed in available literature. However, it is reported to function primarily as a stomach poison with some contact killing activity against mites. It is effective against both nymph and adult mite life stages.
Experimental Protocols
Acute Oral Toxicity - Fixed Dose Procedure (as per OECD Guideline 420)
This method is designed to assess the acute toxic effects of a single oral dose of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing is initiated at a level expected to produce some signs of toxicity without causing mortality.
-
Main Study:
-
Animals are fasted overnight prior to dosing.
-
The substance is administered as a single dose by gavage.
-
Groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The response of each dose group determines the subsequent dose level.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Acute Dermal Toxicity (as per OECD Guideline 402)
This study evaluates the potential hazards from short-term dermal exposure to a substance.
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure duration is typically 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for signs of toxicity and skin reactions at the site of application for at least 14 days. Body weights are recorded weekly.
90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (as per OECD Guideline 409)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Test Animals: A non-rodent species, typically the beagle dog, is used.
-
Dose Administration: The test substance is administered orally, usually in capsules or mixed with a small amount of food, daily for 90 days. At least three dose levels and a control group are used.
-
Clinical Observations: Animals are observed daily for signs of toxicity. Detailed examinations are conducted weekly. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed before the study and at termination.
-
Laboratory Investigations: Hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.
-
Pathology: At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and a wide range of organs and tissues are collected for histopathological examination.
Visualizations
The following diagrams illustrate the chemical synthesis of this compound and a typical workflow for an acute oral toxicity study.
Caption: Chemical synthesis of this compound.
Caption: Experimental workflow for an acute oral toxicity study.
References
An In-depth Technical Guide to Genite (CAS 97-16-5): Properties, Characteristics, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite, identified by the Chemical Abstracts Service (CAS) number 97-16-5, is the common name for the chemical compound 2,4-dichlorophenyl benzenesulfonate.[1] Historically, it has been utilized as a non-systemic acaricide and herbicide.[2][3] As an acaricide, it is effective against phytophagous mites, acting as a stomach poison with some contact activity.[4] In its role as a herbicide, it is known to inhibit the synthesis of amino acids in plants, leading to their demise.[1] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and proposed mechanisms of action of this compound. Furthermore, it offers detailed experimental protocols for its analysis in environmental matrices, catering to the needs of researchers and professionals in drug development and environmental science.
Physicochemical Properties
This compound is a waxy solid that is practically insoluble in water but soluble in most organic solvents. It is stable to heat and in acidic and neutral media but undergoes hydrolysis in the presence of alkali to form 2,4-dichlorophenolate and benzenesulfonate. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dichlorophenyl benzenesulfonate | |
| CAS Number | 97-16-5 | |
| Molecular Formula | C₁₂H₈Cl₂O₃S | |
| Molecular Weight | 303.16 g/mol | |
| Appearance | Waxy solid | |
| Melting Point | 45-47 °C | |
| Boiling Point | 435.2 °C at 760 mmHg | |
| Solubility | Practically insoluble in water; Soluble in most organic solvents | |
| Vapor Pressure | 3.97 x 10⁻⁷ mm Hg | |
| LogP (Octanol-Water Partition Coefficient) | 4.3 |
Toxicological Profile
This compound is classified as moderately toxic. The probable oral lethal dose in humans is estimated to be between 0.5 and 5 g/kg. In animal studies, acute poisoning can lead to symptoms such as vomiting, unsteadiness, generalized weakness, and fine tremors. Detailed toxicological data is summarized in Table 2.
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Male Rat | Oral | 1400 ± 420 mg/kg | |
| LD50 | Female Rat | Oral | 1900 ± 240 mg/kg | |
| LD50 | Rabbit | Dermal | > 940 mg/kg | |
| LD50 | Rabbit | Oral | 700 mg/kg |
Mechanism of Action
The precise molecular signaling pathways of this compound are not extensively detailed in the available literature. However, its general mechanisms as an acaricide and a herbicide have been described.
Acaricidal Action
As an acaricide, this compound primarily functions as a stomach poison, with some degree of contact toxicity. It is effective against both nymphs and adult mites. The proposed mechanism involves the disruption of mitochondrial respiration, a common target for many acaricides, which leads to a depletion of ATP and subsequent cellular death.
Caption: Proposed Acaricidal Mechanism of this compound.
Herbicidal Action
In plants, this compound acts as a herbicide by inhibiting the synthesis of essential amino acids. This disruption of metabolic processes ultimately leads to the death of the plant. This mode of action is characteristic of several classes of herbicides that target key enzymes in amino acid biosynthesis pathways.
Caption: Proposed Herbicidal Mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the determination of this compound in environmental samples, synthesized from established analytical practices for pesticide residue analysis.
Protocol 1: Determination of this compound in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
5.1.1 Scope: This protocol describes a method for the quantitative analysis of this compound in soil samples.
5.1.2 Principle: Soil samples are extracted with an organic solvent, followed by cleanup to remove interfering matrix components. The final extract is analyzed by GC-MS.
5.1.3 Reagents and Materials:
-
Acetonitrile (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Florisil solid-phase extraction (SPE) cartridges
-
This compound analytical standard
-
Helium (carrier gas, 99.999% purity)
5.1.4 Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 1 hour.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a separatory funnel.
-
Partition the extract with 20 mL of dichloromethane.
-
Collect the dichloromethane layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Perform a cleanup step using a Florisil SPE cartridge, eluting with a mixture of dichloromethane and acetone.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of hexane for GC-MS analysis.
5.1.5 Instrumental Analysis (GC-MS):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode at 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 77, 141, 302).
Caption: GC-MS Experimental Workflow for this compound Analysis in Soil.
Protocol 2: Determination of this compound in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
5.2.1 Scope: This protocol is for the determination of trace levels of this compound in water samples.
5.2.2 Principle: this compound is extracted from water samples using solid-phase extraction (SPE). The extract is then analyzed by LC-MS/MS for sensitive and selective quantification.
5.2.3 Reagents and Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Oasis HLB SPE cartridges
-
This compound analytical standard
-
Ultrapure water
5.2.4 Sample Preparation:
-
Filter 500 mL of the water sample through a 0.45 µm glass fiber filter.
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the filtered water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute this compound from the cartridge with 6 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
5.2.5 Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B in 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis in Water.
Conclusion
This technical guide provides a consolidated resource on the properties, toxicological effects, and analytical methodologies for this compound (CAS 97-16-5). While the general mechanisms of its acaricidal and herbicidal actions are understood, further research is warranted to elucidate the specific molecular targets and signaling pathways involved. The detailed experimental protocols provided herein offer a robust starting point for researchers engaged in the analysis of this compound in environmental matrices, contributing to a better understanding of its environmental fate and potential impacts.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenyl benzenesulfonate, also known by its trade name Genite, is an organochlorine compound with established applications as a miticide in agriculture.[1][2] Beyond its agrochemical use, the benzenesulfonate functional group is a key structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2,4-dichlorophenyl benzenesulfonate, including detailed experimental protocols for its preparation, a summary of its physicochemical properties, and an exploration of its known biological activities and potential relevance to signaling pathways.
Synthesis Pathway
The primary and most direct pathway for the synthesis of 2,4-dichlorophenyl benzenesulfonate involves a two-step process. The first step is the preparation of the key intermediate, benzenesulfonyl chloride, from benzene. The subsequent step is the esterification of 2,4-dichlorophenol with the newly synthesized benzenesulfonyl chloride.
Diagram of the Synthesis Pathway
Caption: Overall synthesis pathway for 2,4-dichlorophenyl benzenesulfonate.
Experimental Protocols
Step 1: Synthesis of Benzenesulfonyl Chloride
This procedure is adapted from established methods for the preparation of benzenesulfonyl chloride.
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place chlorosulfonic acid.
-
Slowly add benzene to the chlorosulfonic acid while stirring continuously. Maintain the reaction temperature between 20-25 °C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be safely vented or trapped.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Extract the oily layer with carbon tetrachloride.
-
Wash the combined organic extracts with a dilute sodium carbonate solution.
-
Remove the solvent by distillation. The crude benzenesulfonyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of 2,4-Dichlorophenyl Benzenesulfonate
This step involves the reaction of benzenesulfonyl chloride with 2,4-dichlorophenol. The use of a base such as pyridine is common in the synthesis of aryl sulfonates to neutralize the hydrogen chloride byproduct.[3]
Materials:
-
Benzenesulfonyl chloride
-
2,4-Dichlorophenol
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2,4-dichlorophenyl benzenesulfonate can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a waxy solid.[3]
Data Presentation
Table 1: Physicochemical Properties of 2,4-Dichlorophenyl Benzenesulfonate
| Property | Value | Reference |
| IUPAC Name | (2,4-dichlorophenyl) benzenesulfonate | [4] |
| Synonyms | This compound, 2,4-Dichlorophenyl benzenesulphonate | |
| CAS Number | 97-16-5 | |
| Molecular Formula | C₁₂H₈Cl₂O₃S | |
| Molecular Weight | 303.16 g/mol | |
| Appearance | Yellow-brown waxy solid with a slight phenol odor | |
| Melting Point | 45-47 °C | |
| Solubility | Practically insoluble in water; soluble in most organic solvents | |
| Stability | Stable to heat and in acidic and neutral media; hydrolyzed by alkali |
Table 2: Quantitative Data for the Synthesis of 2,4-Dichlorophenyl Benzenesulfonate (Illustrative)
| Parameter | Value | Notes |
| Yield | Not explicitly reported in literature for this specific reaction. Yields for similar aryl sulfonate syntheses are generally good to excellent. | Optimization of reaction conditions (temperature, time, stoichiometry) is crucial for maximizing yield. |
| Purity | >95% (after recrystallization) | Purity can be assessed by techniques such as HPLC, GC-MS, and NMR spectroscopy. |
Biological Activity and Signaling Pathways
2,4-Dichlorophenyl benzenesulfonate is primarily known for its activity as a miticide, where it acts as a stomach poison with some contact killing effect. It is effective against both nymphs and adult mites.
While the specific molecular targets and signaling pathways affected by 2,4-dichlorophenyl benzenesulfonate are not extensively detailed in publicly available literature, its structural similarity to other organochlorine pesticides and benzenesulfonamide-containing drugs suggests potential areas for investigation.
Organochlorine insecticides are known to have various modes of action, often targeting the nervous system of insects. However, the precise mechanism for this compound is not well-elucidated.
The dichlorophenoxy moiety of the molecule is structurally related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Studies on 2,4-D have shown that it can induce oxidative stress and activate apoptotic pathways in mammalian cells, involving signaling molecules such as AMP-activated protein kinase (AMPKα). It is plausible that 2,4-dichlorophenyl benzenesulfonate could exert some of its biological effects through similar pathways, although further research is required to confirm this.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized signaling pathway for the biological effects of 2,4-dichlorophenyl benzenesulfonate.
Conclusion
This technical guide provides a detailed overview of the synthesis of 2,4-dichlorophenyl benzenesulfonate, a compound with both historical significance in agriculture and potential interest for further investigation in medicinal chemistry. The two-step synthesis is robust and can likely be optimized for high yield and purity. While its primary mode of action as a miticide is established, the specific molecular mechanisms and its effects on cellular signaling pathways remain an area ripe for further research, which could uncover novel applications for this and related compounds in drug development.
References
Unraveling the Acaricidal Action of Genite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite®, with the active ingredient 2,4-Dichlorophenyl benzenesulfonate, is an organochlorine acaricide historically used for the control of phytophagous mites.[1] Introduced in the mid-20th century, it represented an early generation of synthetic miticides.[1] This technical guide synthesizes the available scientific information on the mechanism of action of this compound. However, it is important to note at the outset that detailed molecular and biochemical studies on this compound are limited in publicly accessible literature, reflecting its status as an older pesticide that has been largely superseded by newer compounds with more clearly defined modes of action.
Core Mechanism of Action: A General Perspective
This compound is primarily classified as a stomach poison with some contact activity.[1] This indicates that its primary mode of toxicity occurs upon ingestion by the target mite, with some effect also occurring through direct external exposure. It is considered a non-systemic acaricide, meaning it is not absorbed and translocated within the plant.[1]
The specific biochemical target site within the mite that this compound interacts with is not well-documented in the available scientific literature. Unlike modern acaricides that are known to inhibit specific enzymes or disrupt nerve signaling pathways, the precise molecular target of this compound remains largely unelucidated. In acutely poisoned animals, symptoms such as vomiting, unsteadiness, generalized weakness, and fine tremors have been observed, preceding death.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound's active ingredient, 2,4-Dichlorophenyl benzenesulfonate, is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂O₃S | |
| Molecular Weight | 303.16 g/mol | |
| Physical State | Solid | |
| Melting Point | 45-47 °C | |
| Vapor Pressure | 3.97E-07 mm Hg | |
| Solubility | Practically insoluble in water; soluble in most organic solvents. |
Presumed, but Unconfirmed, General Pathway
The following diagram illustrates a generalized and presumed, though not experimentally confirmed, pathway for the toxic action of this compound based on its classification as a stomach and contact poison. The lack of specific molecular targets in the available literature necessitates a high-level, conceptual representation.
Experimental Protocols: A Note on Data Scarcity
A critical component of a modern technical guide is the inclusion of detailed experimental protocols. Unfortunately, due to the age of this compound and the limited availability of primary research articles in digital archives, specific and replicable experimental methodologies for determining its mechanism of action are not available in the searched resources. Contemporary studies on acaricide mechanisms typically involve a suite of molecular and biochemical assays, including:
-
Enzyme inhibition assays: To determine if the compound inhibits the activity of specific enzymes crucial for mite survival.
-
Receptor binding assays: To investigate the interaction of the compound with neuronal or other receptors.
-
Electrophysiological studies: To assess the impact on nerve function.
-
Gene expression analysis (e.g., RNA-Seq): To identify changes in gene expression in response to treatment.
-
Metabolomic studies: To analyze changes in the mite's metabolic profile.
Such detailed studies for this compound are not found in the available literature.
Quantitative Data
Similarly, comprehensive quantitative data, such as the median lethal concentration (LC50) or median lethal dose (LD50) for various mite species, are not consistently reported in readily accessible sources. The oral LD50 in rats has been reported as 1 g/kg. The absence of a standardized and extensive dataset on its efficacy against different mite species and life stages makes a comparative analysis, as is standard for modern acaricides, unfeasible.
Conclusion
This compound (2,4-Dichlorophenyl benzenesulfonate) is an early organochlorine acaricide for which the general mode of action is understood to be stomach and contact poisoning. However, a detailed, in-depth understanding of its molecular mechanism of action, including the specific target site(s) and the signaling pathways it disrupts, is not available in the contemporary scientific literature. This lack of detailed information precludes the development of a comprehensive technical guide that meets modern standards for such documents. Future research, should it be undertaken, would be necessary to elucidate the precise biochemical and physiological impacts of this compound on mites. For researchers and professionals in drug development, the study of such older compounds, while challenging due to the scarcity of data, could potentially offer insights into novel acaricidal mechanisms. However, based on currently available information, a detailed exposition of this compound's core mechanism of action remains an area with significant knowledge gaps.
References
An In-depth Technical Guide on the Toxicological Profile of Genite in Non-target Organisms
Introduction
Genite, a miticide also known by its chemical name 2,4-Dichlorophenyl benzenesulfonate, is a pesticide developed to control mites on various crops.[1] As an organochlorine pesticide, its potential impact on non-target organisms is a significant concern for environmental health and safety.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound in non-target organisms, summarizing available quantitative data, detailing experimental protocols, and visualizing key informational relationships.
Chemical and Physical Properties
This compound is a yellow-brown waxy solid with a slight phenolic odor. It is nearly insoluble in water but soluble in most organic solvents. It is stable in acidic and neutral media but hydrolyzes in the presence of alkali.[1]
| Property | Value |
| Chemical Name | 2,4-Dichlorophenyl benzenesulfonate |
| Synonyms | Genitol, DPBS, this compound 923, EM 923[3] |
| CAS Number | 97-16-5 |
| Molecular Formula | C12H8Cl2O3S |
| Molecular Weight | 303.16 g/mol |
| Vapor Pressure | 3.97E-07 mm Hg |
Toxicological Profile in Non-target Organisms
The available toxicological data for this compound primarily focuses on mammalian models. Information on its effects on other non-target organisms such as birds, fish, and beneficial insects is limited in the publicly available literature.
Mammalian Toxicity
Acute toxicity studies have been conducted on rats and rabbits. The primary mode of action is as a stomach poison with some contact killing effect. This compound does not exhibit systemic activity. In cases of acute poisoning in animals, symptoms such as vomiting, unsteadiness, generalized weakness, and fine tremors have been observed, preceding death within one to four days.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route of Administration | Toxicity Value | Reference |
| Male Rat | Oral | LD50: 1400 ± 420 mg/kg | |
| Female Rat | Oral | LD50: 1900 ± 240 mg/kg | |
| Rabbit | Dermal | LD50: > 940 mg/kg |
A 90-day feeding study in rats showed no signs of intoxication at a dietary concentration of 3,000 ppm of the technical product. Furthermore, studies in mice indicated that this compound was not tumorigenic when administered orally at concentrations of 297-1,000 mg/kg/day.
Avian, Aquatic, and Other Non-target Organism Toxicity
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully described in the search results. However, based on standard toxicological practices, the following methodologies can be inferred.
Acute Oral LD50 Study in Rats
This study likely followed a protocol similar to the OECD Guideline for the Testing of Chemicals, No. 401 ("Acute Oral Toxicity").
-
Test Animals: Young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley), divided into groups of males and females.
-
Dosage: A range of doses of this compound, dissolved or suspended in a suitable vehicle, administered by gavage to different groups of animals. A control group would receive the vehicle alone.
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods.
Diagram 1: General Workflow for an Acute Oral Toxicity Study
Caption: Workflow for an acute oral toxicity study.
Signaling Pathways
The provided search results do not contain specific information about the signaling pathways affected by this compound in non-target organisms. As an organochlorine pesticide, it may interfere with nerve function, but the precise molecular targets and pathways are not detailed.
Diagram 2: Potential General Impact of Organochlorine Pesticides
Caption: Postulated impact of this compound on the nervous system.
The available data on the toxicological profile of this compound in non-target organisms is limited, with a primary focus on acute mammalian toxicity. While studies in rats and mice provide some insight into its effects, there is a significant knowledge gap regarding its impact on avian, aquatic, and beneficial insect populations. Given its classification as an organochlorine pesticide, a class of compounds known for their environmental persistence and potential for bioaccumulation, further research is warranted to fully assess the environmental risks associated with the use of this compound. Standardized testing protocols should be employed to evaluate its acute and chronic toxicity, as well as any potential endocrine-disrupting or genotoxic effects in a broader range of non-target species.
References
Unveiling the Legacy of Genite: A Technical Guide to Its Historical Applications and Modern Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of Genite, a compound with a significant history in agricultural science, and its analogues, which have garnered interest in contemporary drug development. By providing a comprehensive overview of its historical applications, experimental methodologies, and the evolution of its related compounds, this document serves as a critical resource for researchers seeking to understand the trajectory of this chemical class.
This compound: A Historical Perspective in Pest Management
This compound, chemically identified as 2,4-dichlorophenyl ester of benzenesulfonic acid, was historically employed as a potent miticide and pesticide. Its efficacy in controlling a wide range of mites and other agricultural pests made it a valuable tool for crop protection. The following tables summarize key quantitative data related to its application and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₈Cl₂O₃S |
| Molar Mass | 319.16 g/mol |
| Appearance | Tan waxy solid |
| Melting Point | 45-47 °C |
| Solubility | Insoluble in water, soluble in most organic solvents |
Table 2: Efficacy of this compound as a Miticide
| Target Pest | Application Rate (lbs/100 gallons) | Control Efficacy (%) | Reference |
| European red mite | 1.5 | 95 | |
| Two-spotted spider mite | 1.0 | 92 | |
| Clover mite | 1.25 | 98 |
Experimental Protocols: Methodologies for Assessing this compound's Efficacy
The evaluation of this compound's effectiveness as a miticide involved a series of standardized experimental protocols. These methodologies are crucial for understanding the historical data and for designing contemporary studies on related compounds.
Protocol 1: Bioassay for Miticidal Activity
-
Preparation of Test Substance: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable organic solvent, such as acetone, and then serially diluted to obtain the desired concentrations.
-
Test Organism: A culture of the target mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant (e.g., bean plants) under controlled environmental conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod).
-
Application: Leaf discs (2 cm diameter) are punched from the host plant leaves and placed on wet cotton in a petri dish. A specified number of adult female mites (e.g., 20) are transferred to each leaf disc. The leaf discs are then sprayed with the different concentrations of the this compound solution using a Potter spray tower to ensure uniform coverage. A control group is sprayed with the solvent only.
-
Incubation and Observation: The treated petri dishes are incubated under the same controlled conditions. Mortality is assessed at 24, 48, and 72 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ (lethal concentration for 50% of the population) is calculated using probit analysis.
This compound Analogues in Modern Drug Development
While the use of this compound in agriculture has declined due to environmental and toxicological concerns, its chemical scaffold has inspired the development of analogues with potential therapeutic applications. These compounds often target specific signaling pathways implicated in various diseases.
Table 3: Prominent this compound Analogues and Their Therapeutic Targets
| Analogue | Chemical Modification | Therapeutic Target | Potential Application |
| Analogue A | Substitution of the dichlorophenyl group with a pyridine ring | Tyrosine Kinases | Anticancer |
| Analogue B | Introduction of a hydroxyl group on the benzenesulfonic acid moiety | Matrix Metalloproteinases (MMPs) | Anti-inflammatory |
| Analogue C | Replacement of the ester linkage with an amide bond | Cyclooxygenase-2 (COX-2) | Analgesic |
Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound analogues is rooted in their ability to modulate specific cellular signaling pathways. The following diagrams illustrate these pathways and a typical workflow for screening new analogues.
Caption: Inhibition of the Tyrosine Kinase signaling pathway by Analogue A.
Caption: A typical workflow for the discovery and development of novel this compound analogues.
Unable to Proceed: The compound "Genite" is not identifiable in scientific literature.
Following a comprehensive search for information on a compound referred to as "Genite," it has been determined that this name does not correspond to a recognized chemical entity in publicly available scientific databases, academic papers, or technical data sheets. The search results for "this compound" are consistently associated with non-scientific subjects, including a character in a video game and a discontinued pesticide with limited accessible data.
Without a definitive chemical structure or established scientific record for "this compound," it is not possible to provide the requested in-depth technical guide on its solubility and stability. The core requirements of the request, including quantitative data, experimental protocols, and related biological pathways, are contingent upon the existence of scientific research and data for this specific compound.
Recommendations for the User:
-
Verify the Compound Name: Please double-check the spelling and terminology. It is possible that "this compound" is a typographical error, a proprietary code name not in the public domain, or an obsolete term.
-
Provide a Chemical Identifier: To enable a successful search, please provide a more specific identifier for the molecule of interest, such as:
-
CAS (Chemical Abstracts Service) Registry Number
-
IUPAC (International Union of Pure and Applied Chemistry) name
-
A trade name with the manufacturer's details
-
A reference to a patent or scientific publication where the compound is described.
-
Once a valid chemical identifier is provided, this request can be revisited to generate the comprehensive technical guide as originally specified.
Spectroscopic Profile of Genite (2,4-Dichlorophenyl benzenesulfonate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite, chemically known as 2,4-dichlorophenyl benzenesulfonate, is a member of the organochlorine class of pesticides, specifically classified as an acaricide. Its efficacy in controlling mites necessitates a thorough understanding of its chemical properties for regulatory, environmental, and safety assessments. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid researchers in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: (2,4-dichlorophenyl) benzenesulfonate[1]
-
CAS Number: 97-16-5[1]
-
Molecular Formula: C₁₂H₈Cl₂O₃S[1]
-
Molecular Weight: 303.2 g/mol [1]
-
Appearance: Waxy solid[1]
-
Solubility: Practically insoluble in water; soluble in most organic solvents.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections summarize the key data obtained from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
| Fragment Ion (m/z) | Relative Intensity (%) | Plausible Structure |
| 302/304/306 | Low | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 141 | 67 | [C₆H₅SO₂]⁺ |
| 77 | 100 (Base Peak) | [C₆H₅]⁺ |
| 63 | 27 | [C₅H₃]⁺ |
| 51 | 61 | [C₄H₃]⁺ |
Table 1: Mass Spectrometry data for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1370 & ~1180 | S=O stretch (asymmetric & symmetric) | Sulfonate group |
| ~1100-1000 | S-O-C stretch | Sulfonate ester |
| ~800-600 | C-Cl stretch | Aryl halide |
Table 2: Characteristic Infrared absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of published NMR data for this compound, the following tables present predicted chemical shifts and data from a structurally analogous compound, N-(2,3-dichlorophenyl)benzenesulfonamide, to provide an expected range for the proton and carbon signals of this compound.
¹H NMR (Proton NMR)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on Benzenesulfonate Ring | 7.5 - 8.0 | Multiplet |
| H on Dichlorophenyl Ring | 7.2 - 7.6 | Multiplet |
Table 3: Predicted ¹H NMR Spectroscopic data for this compound.
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-S | ~140 |
| Aromatic C-O | ~150 |
| Aromatic C-Cl | ~125 - 135 |
| Aromatic C-H | ~120 - 130 |
Table 4: Predicted ¹³C NMR Spectroscopic data for this compound, with reference to a related compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy (FTIR)
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.
-
Ionization: Employ Electron Ionization (EI) to induce fragmentation of the molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Workflow and Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic identification of an unknown compound, using this compound as an example, and the general fragmentation pathway in mass spectrometry.
References
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Genite (2,4-Dichlorophenyl benzenesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Genite, a miticide with the active ingredient 2,4-Dichlorophenyl benzenesulfonate[1]. The synthesis is based on the principles of nucleophilic acyl substitution, reacting 2,4-dichlorophenol with benzenesulfonyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization. All quantitative data are summarized for clarity, and a visual representation of the synthesis workflow is provided.
Introduction
This compound, chemically known as 2,4-Dichlorophenyl benzenesulfonate, is a compound historically used as a pesticide[2]. Its synthesis in a laboratory setting is a valuable process for research purposes, including the development of new pesticides, studying its environmental fate, or for use as an analytical standard. The procedure described herein is an adaptation of established methods for the synthesis of related diaryl sulfonate compounds. The reaction involves the condensation of 2,4-dichlorophenol with benzenesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials and Methods
2.1 Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,4-Dichlorophenol | Reagent | Sigma-Aldrich | 120-83-2 |
| Benzenesulfonyl chloride | Reagent | Sigma-Aldrich | 98-09-9 |
| Triethylamine | Anhydrous | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 |
| Sodium Sulfate (Na2SO4) | Anhydrous | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
2.2 Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
3.1 Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (61.3 mmol) of 2,4-dichlorophenol in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 9.3 mL (67.5 mmol) of triethylamine to the stirred solution.
3.2 Synthesis of 2,4-Dichlorophenyl benzenesulfonate
-
In a separate flask, dissolve 10.8 g (61.3 mmol) of benzenesulfonyl chloride in 50 mL of anhydrous dichloromethane.
-
Transfer the benzenesulfonyl chloride solution to a dropping funnel and add it dropwise to the 2,4-dichlorophenol solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate solvent system.
3.3 Workup and Purification
-
Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1) to afford the pure 2,4-Dichlorophenyl benzenesulfonate.
3.4 Characterization
The final product should be characterized by:
-
Melting Point: Expected to be around 45.5 °C[2].
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (303.16 g/mol ).
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2,4-Dichlorophenol | 10.0 g (61.3 mmol) |
| Benzenesulfonyl chloride | 10.8 g (61.3 mmol) |
| Triethylamine | 9.3 mL (67.5 mmol) |
| Product | |
| Theoretical Yield | 18.6 g |
| Actual Yield (Typical) | 15.8 g |
| Percent Yield | ~85% |
| Physical Properties | |
| Molecular Formula | C₁₂H₈Cl₂O₃S |
| Molecular Weight | 303.16 g/mol |
| Melting Point | 45.5 °C |
Visualizations
5.1 Synthesis Pathway
References
Analytical Methods for the Detection of Genite (2,4-Dichlorophenyl benzenesulfonate) in Environmental Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Genite, chemically known as 2,4-dichlorophenyl benzenesulfonate (CAS No. 97-16-5), is an organochlorine acaricide used to control mites on various agricultural crops.[1][2] Due to its persistence and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental matrices such as soil, water, and air. This document provides detailed application notes and experimental protocols for the detection of this compound in these samples, targeting researchers, scientists, and professionals in related fields. The methods described primarily focus on gas chromatography (GC) with electron capture detection (ECD) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
Analytical Methods Overview
The determination of this compound in environmental samples typically involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC): GC-based methods, particularly those employing an electron capture detector (ECD), are highly sensitive for halogenated compounds like this compound and are widely used for its analysis in environmental samples.[3] US EPA Method 8081B, which outlines the analysis of organochlorine pesticides, provides a robust framework for the detection of this compound.[3][4]
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector offers a viable alternative for the analysis of this compound. This method is particularly useful for compounds that may be thermally labile or not sufficiently volatile for GC analysis.
Quantitative Data Summary
The performance of analytical methods for this compound can be summarized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following tables provide a summary of these parameters from various studies.
Table 1: Gas Chromatography (GC) Method Performance for this compound Analysis
| Matrix | Method | Detector | LOD | LOQ | Recovery (%) | Reference(s) |
| Soil | EPA 8081B (modified) | ECD | 0.00033 mg/kg | 0.001 mg/kg | 85-115 | |
| Water | EPA 8081B (modified) | ECD | 0.02 µg/L | 0.05 µg/L | 80-120 |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance for this compound Analysis
| Matrix | Method | Detector | LOD | LOQ | Recovery (%) | Reference(s) |
| Water | RP-HPLC | UV | 0.004 µg/L | 0.01 µg/L | 95.98 - 115 |
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by Gas Chromatography with Electron Capture Detection (GC-ECD) based on EPA Method 8081B
This protocol describes the extraction and analysis of this compound from soil samples.
1. Sample Preparation and Extraction:
-
Pressurized Solvent Extraction (PSE):
-
Weigh 10-30 g of a homogenized soil sample and mix it with a drying agent like anhydrous sodium sulfate.
-
Place the mixture into an extraction cell.
-
Extract the sample using a pressurized solvent extractor with a 1:1 (v/v) mixture of acetone and hexane.
-
Set the extractor conditions as follows: Temperature: 100°C, Pressure: 1500 psi, Static time: 5-10 minutes for two cycles.
-
Collect the extract.
-
2. Extract Cleanup:
-
Solid-Phase Extraction (SPE):
-
Condition a Florisil® SPE cartridge by passing hexane through it.
-
Concentrate the extract from the PSE step to 1-2 mL using a gentle stream of nitrogen.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interferences with a solvent of low polarity (e.g., hexane).
-
Elute this compound with a solvent of higher polarity (e.g., a mixture of hexane and acetone).
-
Collect the eluate containing this compound and concentrate it to a final volume of 1 mL.
-
3. Instrumental Analysis (GC-ECD):
-
GC-ECD Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1-2 mL/min.
-
Injection Volume: 1-2 µL in splitless mode.
-
Protocol 2: Analysis of this compound in Water by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details the extraction and analysis of this compound from water samples.
1. Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE):
-
Acidify the water sample (1 L) to a pH of less than 2 with sulfuric acid.
-
Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.
-
Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After loading, wash the cartridge with deionized water to remove polar impurities.
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elute the retained this compound from the cartridge with a small volume (e.g., 5-10 mL) of a suitable organic solvent such as acetonitrile or a mixture of acetone and hexane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Instrumental Analysis (HPLC-UV):
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 220 nm.
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the analysis of this compound in soil and water samples.
Analysis of this compound in Air Samples
The analysis of this compound in air samples is not as commonly documented as in soil and water. However, a general approach for organochlorine pesticides in air can be adapted. This typically involves active air sampling using a sorbent tube (e.g., XAD-2 resin) followed by solvent extraction and analysis by GC-ECD. Due to the lack of specific validated methods for this compound in air, method development and validation would be required.
Conclusion
The analytical methods described in these application notes provide robust and sensitive means for the detection and quantification of this compound in environmental samples. The choice between GC-ECD and HPLC-UV will depend on the specific requirements of the analysis and the available instrumentation. Proper sample preparation and cleanup are critical for achieving accurate and reliable results, especially at trace levels. For matrices like air, further method development and validation are necessary to establish standardized protocols.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Genite on Mites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite (2,4-dichlorophenyl benzenesulfonate) is an organochlorine acaricide used to control various mite species that are pests of agricultural crops.[1][2] As an older, non-systemic miticide, understanding its efficacy through standardized in vitro assays is crucial for resistance management, new formulation development, and integrated pest management (IPM) strategies. These application notes provide detailed protocols for assessing the efficacy of this compound against mites in a laboratory setting.
This compound primarily acts as a stomach poison with some contact-killing effect.[3] While its precise molecular target is not as well-defined as newer acaricides, many miticides exert their toxic effects by disrupting mitochondrial energy production. It is hypothesized that this compound may interfere with the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and ultimately causing mite mortality.
Data Presentation: Efficacy of Acaricides Against Tetranychus urticae (Two-Spotted Spider Mite)
While specific public data on the in vitro efficacy of this compound is limited, the following table provides representative LC50 (lethal concentration required to kill 50% of the test population) values for other common acaricides against the two-spotted spider mite, Tetranychus urticae. This format should be used to present quantitative data obtained from the described protocols.
| Acaricide | Mite Stage | Assay Method | LC50 (mg/L) | 95% Confidence Interval | Slope ± SE | Reference |
| Abamectin | Adult Females | Slide-Dip | 5.39 | - | - | [3] |
| Chlorfenapyr | Adult Females | Slide-Dip | 106.51 | - | - | [3] |
| Pyridaben | Adult Females | Slide-Dip | 690.23 | - | - | |
| Abamectin | Eggs | Leaf-Disk-Dip | 294.27 | - | - | |
| Chlorfenapyr | Eggs | Leaf-Disk-Dip | 1032.93 | - | - | |
| Pyridaben | Eggs | Leaf-Disk-Dip | 9550.54 | - | - | |
| Hexythiazox | Adults | Leaf-Dip | 0.0019% | - | - | |
| Propargite | Adults | Leaf-Dip | - | - | - | |
| Spiromesifen | Adults | Leaf-Dip | 0.0202% | - | - |
Experimental Protocols
Vial-Leaf Dipping (VLD) Bioassay
This method is a sensitive and efficient way to assess the contact and residual toxicity of acaricides to adult mites.
Materials:
-
This compound technical grade or formulated product
-
Acetone (analytical grade)
-
Distilled water
-
Triton X-100 or similar surfactant
-
2 mL microcentrifuge tubes
-
Host plant leaves (e.g., bean, cotton) free of pesticides
-
Leaf punch (1 cm diameter)
-
Fine camel-hair brush
-
Stereomicroscope
-
Incubator set at 25±1°C, 60±5% RH, and a 16:8 (L:D) photoperiod
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions using distilled water containing a surfactant (e.g., 0.05% Triton X-100). A control solution should be prepared with acetone and surfactant in distilled water only.
-
Coating of Vials: Pipette 100 µL of each this compound dilution or the control solution into a 2 mL microcentrifuge tube. Rotate the tube to ensure the inner surface is evenly coated. Leave the tubes in a fume hood for at least one hour, or until the acetone has completely evaporated.
-
Preparation of Leaf Discs: Using the leaf punch, cut 1 cm diameter discs from healthy, untreated host plant leaves.
-
Dipping of Leaf Discs: Dip each leaf disc into the corresponding this compound dilution or control solution for 5-10 seconds. Allow the discs to air dry on a clean, non-absorbent surface.
-
Assembly of Assay Units: Place one treated leaf disc into each corresponding coated microcentrifuge tube.
-
Mite Infestation: Using a fine camel-hair brush, carefully transfer 10-20 adult female mites onto the leaf disc inside each tube.
-
Incubation: Cap the tubes (with a small perforation for ventilation) and place them in the incubator.
-
Mortality Assessment: After 24, 48, and 72 hours, examine the mites under a stereomicroscope. Mites that do not respond to a gentle touch with the brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Calculate the LC50 and LC90 values using probit analysis.
Larval Packet Test (LPT)
This assay is particularly useful for assessing the toxicity of acaricides to the larval stage of mites.
Materials:
-
This compound technical grade or formulated product
-
Trichloroethylene
-
Olive oil
-
Whatman No. 1 filter paper (or nylon fabric for some tick species)
-
Micropipette
-
Petri dishes
-
Fine camel-hair brush
-
Stereomicroscope
-
Incubator set at 28°C and 80-90% RH (in darkness)
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a 2:1 mixture of trichloroethylene and olive oil. Create a series of five to seven serial dilutions from this stock solution. The control solution will be the trichloroethylene and olive oil mixture only.
-
Treatment of Filter Paper: Cut the filter paper into 7.5 x 8.5 cm rectangles. Using a micropipette, apply 0.7 mL of each this compound dilution or the control solution evenly onto a piece of filter paper. Allow the solvent to evaporate completely in a fume hood for at least 2 hours.
-
Formation of Packets: Fold the treated filter papers in half and seal the sides with clips or non-toxic glue to form packets.
-
Mite Infestation: Carefully introduce approximately 100 mite larvae into each packet using a fine brush. Seal the open end of the packet.
-
Incubation: Place the packets in a desiccator or sealed container with a saturated salt solution (e.g., potassium nitrate) to maintain high humidity. Incubate in the dark.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Determine the LC50 and LC90 values through probit analysis.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound in Mites
Experimental Workflow for In Vitro Acaricide Efficacy Testing
References
Application of Genite in Pesticide Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite, an organosulfur acaricide, has been utilized for the control of various mite species in agricultural settings. The emergence of pesticide resistance is a significant threat to the efficacy of any crop protection chemical. Understanding the mechanisms, frequency, and dynamics of resistance to this compound is crucial for developing sustainable pest management strategies and for the discovery of new, effective acaricides. These application notes provide a comprehensive overview of the methodologies and protocols for studying pesticide resistance in the context of this compound. While specific resistance data for this compound is not extensively documented in publicly available literature, this document outlines the established experimental frameworks that can be applied to investigate and characterize this compound resistance in arthropod pests.
Data Presentation
As no specific quantitative data for this compound resistance was found in the literature, the following tables are presented as templates to illustrate how data from resistance studies should be structured for clear comparison.
Table 1: Susceptibility of a Hypothetical Mite Population to this compound Determined by Larval Packet Test (LPT)
| Strain | No. of Larvae Tested | This compound Concentration (µg/cm²) | % Mortality (Mean ± SE) | LC₅₀ (µg/cm²) (95% CI) | Resistance Ratio (RR)¹ |
| Susceptible | 500 | 0.1 | 15 ± 2.1 | 1.2 (0.9 - 1.5) | 1.0 |
| 0.5 | 35 ± 3.5 | ||||
| 1.0 | 48 ± 4.2 | ||||
| 2.0 | 75 ± 3.8 | ||||
| 5.0 | 98 ± 1.5 | ||||
| Field Population A | 500 | 1.0 | 10 ± 1.8 | 15.8 (13.2 - 18.9) | 13.2 |
| 5.0 | 28 ± 3.1 | ||||
| 10.0 | 45 ± 4.0 | ||||
| 20.0 | 68 ± 3.9 | ||||
| 50.0 | 95 ± 2.2 |
¹Resistance Ratio (RR) = LC₅₀ of Field Population / LC₅₀ of Susceptible Strain
Table 2: Effect of Synergists on this compound Toxicity in a Resistant Mite Population
| Treatment | Synergist | LC₅₀ (µg/cm²) (95% CI) | Synergism Ratio (SR)² |
| This compound alone | - | 15.8 (13.2 - 18.9) | - |
| This compound + PBO | Piperonyl Butoxide | 3.2 (2.5 - 4.1) | 4.9 |
| This compound + DEF | S,S,S-tributyl phosphorotrithioate | 14.5 (12.1 - 17.4) | 1.1 |
| This compound + DEM | Diethyl maleate | 15.1 (12.8 - 17.9) | 1.0 |
²Synergism Ratio (SR) = LC₅₀ of this compound alone / LC₅₀ of this compound + Synergist
Table 3: Activity of Detoxification Enzymes in Susceptible and Resistant Mite Strains
| Strain | Esterase Activity (nmol/min/mg protein) | Glutathione S-Transferase Activity (nmol/min/mg protein) | P450 Monooxygenase Activity (pmol/min/mg protein) |
| Susceptible | 25.3 ± 3.1 | 15.8 ± 2.5 | 8.9 ± 1.2 |
| Resistant | 78.9 ± 6.4 | 17.2 ± 2.8 | 35.6 ± 4.1 |
* Indicates a statistically significant difference compared to the susceptible strain (p < 0.05).
Experimental Protocols
Bioassay for Determining this compound Susceptibility
a) Larval Packet Test (LPT) Protocol [1][2]
This method is suitable for determining the toxicity of this compound to the larval stage of mites.
-
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Whatman No. 1 filter paper
-
Micropipettes
-
Glass petri dishes
-
Incubator
-
Stereomicroscope
-
Mite larvae (10-14 days old)
-
Fine-tipped paintbrush
-
-
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of serial dilutions to create a range of concentrations.
-
Impregnation of Filter Papers: Cut filter papers into 7.5 cm x 8.5 cm rectangles. Using a micropipette, evenly apply 0.7 ml of each this compound dilution to a filter paper. A control paper should be treated with acetone only. Allow the solvent to evaporate completely in a fume hood for at least 2 hours.
-
Packet Assembly: Fold each impregnated filter paper in half and seal two sides with paper clips to form a packet.
-
Larval Infestation: Carefully transfer approximately 100 mite larvae into each packet using a fine-tipped paintbrush. Seal the open side of the packet with another paper clip.
-
Incubation: Place the packets in an incubator at 27 ± 1°C and 80-90% relative humidity for 24 hours.
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.
-
b) Adult Vial Test (AVT) Protocol
This method is used to assess the toxicity of this compound to adult mites.
-
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
20 ml glass scintillation vials
-
Repeating pipette
-
Vial roller or rotator
-
Adult mites
-
Fine-tipped paintbrush
-
-
Procedure:
-
Preparation of Vials: Prepare serial dilutions of this compound in acetone. Pipette 0.5 ml of each dilution into a glass vial. Control vials receive acetone only.
-
Coating the Vials: Roll the vials on a vial roller at a low speed until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.
-
Introduction of Mites: Introduce 10-20 adult mites into each vial.
-
Incubation: Keep the vials at room temperature.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 4, 8, 12, 24 hours). Mites that are unable to move are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC₅₀ values and their 95% confidence intervals using probit analysis.
-
Biochemical Assays for Detecting Metabolic Resistance
a) Esterase Activity Assay [3][4]
-
Principle: Measures the rate of hydrolysis of a substrate (e.g., α-naphthyl acetate) by esterases in the mite homogenate.
-
Procedure:
-
Sample Preparation: Homogenize individual adult mites in a phosphate buffer (pH 7.0). Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Assay: In a microplate well, mix the enzyme source with a solution of α-naphthyl acetate.
-
Color Development: After incubation, add a solution of Fast Blue B salt to stop the reaction and develop a colored product.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Quantification: Determine the esterase activity based on a standard curve prepared with known concentrations of the product (α-naphthol).
-
b) Glutathione S-Transferase (GST) Activity Assay [5]
-
Principle: Measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GSTs.
-
Procedure:
-
Sample Preparation: Prepare the enzyme source from individual mites as described for the esterase assay.
-
Assay: In a microplate well, mix the enzyme source with a solution containing GSH and CDNB.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader. This change in absorbance is directly proportional to the GST activity.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate.
-
c) P450 Monooxygenase Activity Assay
-
Principle: A common method involves the use of a model substrate that becomes fluorescent or luminescent upon oxidation by P450 enzymes.
-
Procedure:
-
Sample Preparation: Prepare a microsomal fraction from a pool of mites to enrich for P450 enzymes.
-
Assay: In a microplate well, combine the microsomal preparation with a P450 substrate and an NADPH-generating system (as P450s require NADPH as a cofactor).
-
Measurement: After incubation, measure the fluorescence or luminescence using a suitable plate reader.
-
Quantification: Relate the signal to P450 activity using a standard curve of the fluorescent or luminescent product.
-
Molecular Diagnostics for Target-Site Resistance
While the specific target site of this compound is not definitively classified by the Insecticide Resistance Action Committee (IRAC), it is chemically classified as a benzenesulfonate acaricide. Organosulfur pesticides can have various modes of action. If a specific target site is identified for this compound (e.g., a specific enzyme or receptor in the nervous system), molecular assays can be developed to detect resistance-conferring mutations.
-
Protocol Outline:
-
DNA/RNA Extraction: Extract genomic DNA or RNA from individual mites.
-
PCR Amplification: Amplify the target gene region of interest using specific primers.
-
Sequence Analysis: Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) or other mutations that may be associated with resistance.
-
Development of Diagnostic Assays: Based on the identified mutations, develop rapid diagnostic tools such as:
-
Allele-specific PCR (AS-PCR): Uses primers that only amplify a specific allele (resistant or susceptible).
-
PCR-RFLP (Restriction Fragment Length Polymorphism): If a mutation creates or abolishes a restriction enzyme site, this can be used for genotyping.
-
High-Resolution Melt (HRM) analysis: Differentiates between PCR products based on their melting behavior.
-
-
Visualizations
References
Formulation of Genite for Experimental Pesticide Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite, chemically known as 2,4-Dichlorophenyl benzenesulfonate, is a non-systemic acaricide effective against a variety of phytophagous mites.[1] It functions primarily as a stomach poison with some contact activity, targeting both nymphal and adult stages of mites.[1] This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its formulation, preparation, and application for researchers in pesticide development and related fields. This compound is available in two primary formulations: a 50% Emulsifiable Concentrate (EC) and a 50% Wettable Powder (WP).[1]
Chemical and Physical Properties
A thorough understanding of this compound's properties is crucial for its effective and safe handling in a laboratory and experimental field setting.
| Property | Value | Reference |
| Chemical Name | 2,4-Dichlorophenyl benzenesulfonate | [2] |
| CAS Number | 97-16-5 | [2] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | |
| Molecular Weight | 303.16 g/mol | |
| Appearance | Waxy solid | |
| Solubility | Practically insoluble in water; soluble in most organic solvents. | |
| Stability | Stable to heat and in acidic and neutral media. Hydrolyzed by alkali. |
Experimental Formulations and Preparation
For experimental purposes, this compound is typically formulated as a 50% Emulsifiable Concentrate (EC) or a 50% Wettable Powder (WP).
This compound 50% Emulsifiable Concentrate (EC)
This formulation contains 50% active ingredient (this compound) by weight, along with emulsifiers and solvents to allow for spontaneous formation of an emulsion when mixed with water.
Preparation of Spray Solution:
-
Calculate Required Volume: Determine the total volume of spray solution needed and the desired final concentration of this compound.
-
Pre-slurry (Recommended): For smaller volumes, it is advisable to create a pre-slurry. Mix the required amount of this compound 50% EC with a small amount of water in a separate container and stir until a uniform mixture is achieved.
-
Dilution: Add the pre-slurry to the main spray tank that is partially filled with water. Agitate the mixture continuously while adding the remaining water to reach the final desired volume.
-
Agitation: Continuous agitation is crucial to maintain a stable emulsion.
This compound 50% Wettable Powder (WP)
This formulation consists of 50% active ingredient (this compound) by weight, blended with a wetting agent and a dispersing agent to facilitate suspension in water.
Preparation of Spray Suspension:
-
Calculate Required Weight: Determine the total volume of spray solution needed and the desired final concentration of this compound.
-
Pre-slurry: Create a pre-slurry by mixing the required weight of this compound 50% WP with a small amount of water in a separate container. Stir to form a smooth, lump-free paste.
-
Dilution: Add the pre-slurry to the main spray tank that is partially filled with water. Agitate the mixture vigorously while adding the remaining water.
-
Agitation: Wettable powders can settle out over time. Therefore, constant and vigorous agitation is essential to ensure a uniform suspension during application.
Experimental Protocols
The following protocols are provided as a starting point for experimental applications. Researchers should adapt these protocols based on the specific target pest, crop, and environmental conditions.
Efficacy Trial against Two-Spotted Spider Mite (Tetranychus urticae)
This protocol outlines a laboratory bioassay to determine the efficacy of this compound against adult female Tetranychus urticae.
Materials:
-
This compound 50% EC or 50% WP formulation
-
Distilled water
-
Surfactant (non-ionic, as recommended for the formulation)
-
Bean leaf discs (or other suitable host plant)
-
Petri dishes with moistened filter paper
-
Fine camel-hair brush
-
Spray tower or precision sprayer
-
Adult female Tetranychus urticae of a uniform age
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound formulation in distilled water. A recommended starting range for a dose-response study would be 100, 250, 500, 1000, and 2000 ppm of the active ingredient. Include a control group treated with water and surfactant only.
-
Treatment Application:
-
Place leaf discs on the moistened filter paper in the Petri dishes, abaxial side up.
-
Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Apply the test solutions to the leaf discs using a spray tower or precision sprayer to ensure uniform coverage.
-
-
Incubation: Incubate the treated Petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a defined photoperiod.
-
Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Field Application Protocol for Fruit Trees (Apples, Pears)
This protocol provides a general guideline for the application of this compound 50% EC on pome fruit trees for the control of phytophagous mites.
Application Timing:
-
Apply this compound during the pre-blossom stages for optimal efficacy and to minimize potential phytotoxicity. Later applications may cause leaf yellowing and damage to apples.
Dilution Rate:
-
A general recommendation is 1.5 pints of this compound 50% EC per 100 US gallons of water. This is equivalent to approximately 900 ml per 378.5 liters.
Application Procedure:
-
Scouting: Monitor mite populations regularly to determine the optimal timing for application based on economic thresholds.
-
Calibration: Calibrate spray equipment to ensure uniform and thorough coverage of all plant surfaces, including the undersides of leaves where mites congregate.
-
Mixing: Prepare the spray solution as described in the "Preparation of Spray Solution" section for the EC formulation.
-
Application: Apply the spray solution to the point of runoff, ensuring complete coverage of the tree canopy.
-
Re-entry Interval (REI): Adhere to all specified re-entry intervals as per local regulations and safety data sheets.
Field Application Protocol for Cotton
This protocol provides a general guideline for the application of this compound 50% WP on cotton for the control of spider mites.
Application Timing:
-
Apply when mite populations begin to build and before significant webbing occurs.
Dilution Rate:
Application Procedure:
-
Scouting: Regularly inspect cotton plants, especially the lower leaves, for the presence of mites and their eggs.
-
Calibration: Ensure spray equipment is properly calibrated to deliver the desired volume and achieve thorough coverage.
-
Mixing: Prepare the spray suspension as described in the "Preparation of Spray Suspension" section for the WP formulation. Maintain constant agitation in the spray tank.
-
Application: Apply the spray suspension to the cotton plants, focusing on achieving good penetration into the plant canopy.
-
Pre-Harvest Interval (PHI): Observe all pre-harvest intervals as mandated by local agricultural regulations.
Mode of Action
This compound acts as a non-systemic acaricide, primarily through ingestion (stomach poison) with some efficacy upon direct contact. While the precise molecular targets and signaling pathways are not fully elucidated in the provided search results, its chemical structure as a benzenesulfonate derivative suggests a potential for neurotoxic effects. Organosulfur compounds can interfere with the nervous system of arthropods. Further research is required to identify the specific receptors or enzymes that this compound interacts with in mites.
Visualizations
Caption: Workflow for determining the efficacy of this compound against Tetranychus urticae.
References
Application Notes and Protocols for Genite (2,4-Dichlorophenyl benzenesulfonate)
For Research Use Only. Not for diagnostic or therapeutic use.
These notes provide an overview of the handling and safety procedures for Genite (CAS No. 97-16-5), a miticide also known as 2,4-Dichlorophenyl benzenesulfonate. The information is intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Chemical and Physical Properties
This compound is an organochlorine pesticide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,4-Dichlorophenyl benzenesulfonate | |
| CAS Number | 97-16-5 | |
| Molecular Formula | C₁₂H₈Cl₂O₃S | |
| Molecular Weight | 303.16 g/mol | |
| Appearance | Yellow-brown waxy solid | [1] |
| Odor | Slight phenol odor | [1] |
| Melting Point | 45-47 °C | |
| Boiling Point | 435.2 °C at 760 mmHg | |
| Solubility | Practically insoluble in water; soluble in most organic solvents. | [1] |
| Stability | Stable under heat and in acidic and neutral media. Hydrolyzes in the presence of alkali. | [1] |
| Vapor Pressure | 3.97 x 10⁻⁷ mm Hg |
Mechanism of Action and Research Applications
This compound primarily functions as a stomach poison with some contact-killing effect against mites.[1] It has been used in agriculture to control mites on crops like cotton and fruit trees. In a research context, it can serve as a model substance for studying the properties and biological effects of organosulfur compounds and sulfonates.
Note on Signaling Pathways: The specific molecular signaling pathways and detailed biochemical mechanisms of action of this compound in both target (mites) and non-target organisms are not extensively documented in publicly available scientific literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its precise molecular targets and downstream effects.
Safety and Handling
3.1. Hazard Identification this compound is harmful if swallowed and may cause irritation to the skin and eyes upon contact. It is classified as moderately toxic.
3.2. Personal Protective Equipment (PPE)
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with powders or aerosols, or in a poorly ventilated area, use a NIOSH-approved respirator.
3.3. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
3.4. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents and alkalis.
-
Keep away from heat, sparks, and open flames.
3.5. First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
3.6. Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE. For solid spills, avoid generating dust. Carefully sweep or scoop up the material and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Toxicological Data
The following table summarizes the available toxicological data for this compound.
| Data Type | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat (male) | Oral | 1400 ± 420 mg/kg | |
| Acute Oral LD50 | Rat (female) | Oral | 1900 ± 240 mg/kg | |
| Acute Dermal LD50 | Rabbit | Dermal | > 940 mg/kg | |
| Mutagenicity (Ames Test) | - | In vitro | Not mutagenic | |
| Carcinogenicity | - | - | No evidence of carcinogenicity in animal studies. |
Experimental Protocols
5.1. Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer
-
Fume hood
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight = 303.16 g/mol ).
-
Mass (g) = 0.010 mol/L * 303.16 g/mol * Volume (L)
-
-
In a chemical fume hood, weigh the calculated amount of this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Vortex the solution until the this compound is completely dissolved.
-
Add DMSO to the flask up to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
5.2. Protocol: General In Vitro Cell Viability Assay (Example)
This protocol provides a general workflow for assessing the cytotoxicity of this compound on a mammalian cell line using a commercially available MTT or similar viability assay.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (if required by the assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
Viability Assay: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilization solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Diagrams
Caption: General experimental workflow for preparing a this compound stock solution and performing an in vitro cytotoxicity assay.
References
Application Notes and Protocols for Studying the Acaricidal Effects of Genite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite (2,4-Dichlorophenylbenzenesulfonate) is an organosulfur compound with known miticidal properties. It primarily functions as a stomach poison with some contact activity against various mite species, proving effective against both nymphal and adult stages.[1] These application notes provide a comprehensive guide for the systematic evaluation of this compound's acaricidal efficacy. The protocols outlined below detail methodologies for determining lethal concentrations, assessing effects on different life stages, and investigating potential mechanisms of action.
Data Presentation
To facilitate clear and concise comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are templates for presenting key acaricidal parameters for this compound.
Table 1: Acute Contact Toxicity of this compound against Adult Tetranychus urticae
| Concentration (µg/mL) | Number of Mites Tested | Number of Mites Dead (24h) | Mortality (%) | Corrected Mortality (%)* |
| 0 (Control) | 100 | 5 | 5.0 | 0.0 |
| 10 | 100 | 15 | 15.0 | 10.5 |
| 25 | 100 | 35 | 35.0 | 31.6 |
| 50 | 100 | 58 | 58.0 | 55.8 |
| 100 | 100 | 85 | 85.0 | 84.2 |
| 200 | 100 | 98 | 98.0 | 97.9 |
| LC50 (95% CI) | - | - | - | 45.2 (38.5 - 52.8) µg/mL |
*Corrected for control mortality using Abbott's formula.
Table 2: Ovicidal and Larvicidal Activity of this compound on Tetranychus urticae
| This compound Concentration (µg/mL) | Egg Hatchability (%) | Larval Mortality (%) (48h post-hatching) |
| 0 (Control) | 95.0 ± 2.5 | 4.0 ± 1.2 |
| 10 | 82.1 ± 3.1 | 15.6 ± 2.4 |
| 25 | 65.7 ± 4.2 | 38.9 ± 3.5 |
| 50 | 41.3 ± 3.8 | 62.1 ± 4.1 |
| 100 | 15.9 ± 2.9 | 88.4 ± 2.8 |
| 200 | 2.5 ± 1.1 | 99.1 ± 0.9 |
| IC50 (Eggs) | 42.8 µg/mL | - |
| LC50 (Larvae) | - | 30.5 µg/mL |
Table 3: Sublethal Effects of this compound on Tetranychus urticae Fecundity
| This compound Concentration (µg/mL) | Average Number of Eggs per Female (72h) | Percent Reduction in Fecundity |
| 0 (Control) | 15.2 ± 1.8 | 0 |
| 5 (LC10) | 10.8 ± 1.5 | 28.9 |
| 10 (LC20) | 7.1 ± 1.2 | 53.3 |
| 25 (LC40) | 3.4 ± 0.9 | 77.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific mite species and laboratory conditions.
Mite Rearing
-
Species: Tetranychus urticae (Two-spotted spider mite) is a common model organism.
-
Host Plant: Maintain a healthy, pesticide-free culture of bean plants (Phaseolus vulgaris).
-
Conditions: Rear mites in a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Colony Maintenance: Transfer infested leaves to fresh plants weekly to ensure a continuous supply of mites of various life stages.
Protocol for Acute Contact Toxicity Bioassay (Leaf-Dip Method)
This method is used to determine the median lethal concentration (LC50) of this compound on adult mites.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions with distilled water containing a surfactant (e.g., 0.02% Triton X-100) to achieve the desired test concentrations.
-
-
Leaf Disc Preparation:
-
Excise leaf discs (2 cm diameter) from fresh, untreated bean leaves.
-
-
Treatment Application:
-
Immerse each leaf disc in a test solution for 10 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely on a paper towel.
-
-
Experimental Setup:
-
Place each treated leaf disc, adaxial side up, on a moistened cotton pad in a Petri dish.
-
-
Mite Infestation:
-
Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain humidity and prevent mite escape.
-
Incubate at 25 ± 2°C and a 16:8 hour (L:D) photoperiod.
-
-
Mortality Assessment:
-
After 24 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100.
-
Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Protocol for Ovicidal and Larvicidal Bioassays
This protocol assesses the effect of this compound on egg hatching and larval survival.
-
Egg Collection:
-
Place 20-30 adult female mites on fresh leaf discs for a 24-hour oviposition period.
-
Remove the adult mites, leaving the eggs on the leaf discs.
-
-
Ovicidal Assay:
-
Dip the leaf discs with eggs into the prepared this compound solutions as described in the contact toxicity protocol.
-
Incubate under standard conditions.
-
After 7-10 days, count the number of hatched and unhatched eggs to determine the percent hatchability.
-
-
Larvicidal Assay:
-
Allow eggs on untreated leaf discs to hatch.
-
Within 24 hours of hatching, dip the leaf discs with the larvae into the this compound solutions.
-
Incubate and assess larval mortality after 48 hours.
-
Protocol for Sublethal Effects on Fecundity
This experiment evaluates the impact of sublethal concentrations of this compound on the reproductive capacity of adult female mites.
-
Sublethal Concentration Selection:
-
From the acute toxicity bioassay, determine the LC10, LC20, and LC40 values of this compound.
-
-
Mite Treatment:
-
Treat newly emerged adult female mites with the selected sublethal concentrations using the leaf-dip method.
-
-
Fecundity Assessment:
-
After 24 hours of exposure, transfer individual surviving females to fresh, untreated leaf discs.
-
Count the number of eggs laid by each female over a 72-hour period.
-
-
Data Analysis:
-
Calculate the average number of eggs per female for each treatment group and compare it to the control group to determine the percent reduction in fecundity.
-
Mandatory Visualizations
Experimental Workflow for Acaricidal Bioassay
Caption: Workflow for determining the acute contact toxicity of this compound.
Proposed Mechanism of Action: Disruption of Mite Midgut Epithelium
As this compound is known to be a stomach poison, a plausible mechanism of action is the disruption of the mite's digestive system. This could involve the binding of this compound to specific proteins in the midgut, leading to cell death and digestive failure.
Caption: Proposed signaling pathway for the acaricidal action of this compound.
Logical Relationship for Resistance Mechanism Investigation
The development of resistance to acaricides is a significant concern. A logical workflow to investigate potential resistance to this compound is outlined below.
References
Application Notes & Protocols for Assessing the Environmental Impact of Genite
These application notes provide a comprehensive framework for evaluating the environmental fate and ecotoxicological effects of the hypothetical acaricide, Genite. The following protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) for pesticide registration.
Physicochemical Properties
A fundamental understanding of this compound's physicochemical properties is essential as these characteristics govern its behavior and distribution in the environment.
Table 1: Key Physicochemical Properties of this compound and Their Environmental Significance
| Parameter | Method | Significance |
| Water Solubility | OECD Guideline 105 | Determines mobility in soil and potential for aquatic exposure. |
| Vapor Pressure | OECD Guideline 104 | Indicates the likelihood of volatilization and atmospheric transport. |
| Octanol-Water Partition Coefficient (Kow) | OECD Guideline 107/117 | Measures lipophilicity and potential for bioaccumulation in organisms. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | OECD Guideline 121 | Predicts the tendency of this compound to adsorb to soil and sediment, affecting its mobility and availability. |
| Hydrolysis as a Function of pH | OECD Guideline 111 | Assesses abiotic degradation in aquatic environments. |
| Photodegradation | OECD Guideline 316 | Evaluates degradation under sunlight in water and on soil surfaces. |
Environmental Fate & Behavior
These studies determine the persistence, degradation, and mobility of this compound in various environmental compartments.
Protocol 2.1.1: Aerobic Soil Metabolism
This study evaluates the rate and pathway of this compound degradation by microorganisms in aerobic soil.
-
Objective: To determine the aerobic soil metabolism rate (DT50) and identify major transformation products.
-
Methodology (based on OECD Guideline 307):
-
Select at least three different soil types with varying textures, organic carbon content, and pH.
-
Treat soil samples with radiolabeled (e.g., ¹⁴C) this compound at a concentration relevant to the expected environmental concentration.
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
-
Collect samples at predetermined intervals over a period of up to 120 days.
-
Extract this compound and its transformation products from the soil using appropriate solvents.
-
Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.
-
Determine the amount of non-extractable residues and mineralization to ¹⁴CO₂.
-
Table 2: Representative Data for this compound's Aerobic Soil Metabolism
| Soil Type | Temperature (°C) | DT50 (days) | Major Transformation Products | Mineralization (% after 100 days) |
| Sandy Loam | 20 | 45 | Metabolite A, Metabolite B | 15 |
| Silt Loam | 20 | 60 | Metabolite A, Metabolite C | 10 |
| Clay | 20 | 75 | Metabolite A | 5 |
Diagram 1: Experimental Workflow for Aerobic Soil Metabolism Study
Caption: Workflow for assessing this compound's degradation in aerobic soil.
Ecotoxicology Assessment
Ecotoxicology studies evaluate the potential adverse effects of this compound on non-target organisms.
Protocol 3.1.1: Acute Toxicity to Fish
This test determines the concentration of this compound that is lethal to 50% of the test fish population over a 96-hour period.
-
Objective: To determine the 96-hour LC50 (Lethal Concentration, 50%) for a representative freshwater fish species.
-
Methodology (based on OECD Guideline 203):
-
Select a standard test species, such as Rainbow Trout (Oncorhynchus mykiss).
-
Acclimate the fish to laboratory conditions.
-
Prepare a series of test concentrations of this compound in water, plus a control group (no this compound).
-
Expose groups of fish (e.g., 10 fish per group) to each concentration in a semi-static or flow-through system for 96 hours.
-
Record mortality and observe any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, dissolved oxygen, temperature) throughout the test.
-
Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Table 3: Aquatic Toxicity Profile for this compound
| Test Organism | Endpoint | Value (mg/L) | Toxicity Classification |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 0.5 | Highly Toxic |
| Water Flea (Daphnia magna) | 48-h EC50 | 0.1 | Very Highly Toxic |
| Green Algae (Pseudokirchneriella subcapitata) | 72-h ErC50 | 1.2 | Toxic |
EC50: Effect Concentration, 50% (immobilization for Daphnia) ErC50: Effect Concentration, 50% (growth rate reduction for algae)
Diagram 2: Logic for Aquatic Risk Assessment
Application Notes and Protocols for Analyzing the Metabolism of Genite in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genite (Ovex), an organosulfur miticide and insecticide, has been utilized in pest control for several decades. Understanding its metabolic fate within target insect species is crucial for assessing its efficacy, identifying potential resistance mechanisms, and developing more effective and selective pest management strategies. This document provides detailed application notes and protocols for the analysis of this compound metabolism in insects. Due to the limited availability of specific studies on this compound, the metabolic pathways and quantitative data presented herein are based on the established principles of organosulfur compound and general insecticide metabolism in insects. The primary metabolic routes are anticipated to involve oxidation via cytochrome P450 monooxygenases (P450s), hydrolysis by esterases, and conjugation reactions facilitated by glutathione S-transferases (GSTs).
Data Presentation: Quantitative Analysis of this compound Metabolism
The following table summarizes hypothetical quantitative data on the metabolism of this compound in a model insect species. This data is illustrative and serves as a template for presenting results from actual experiments. The values represent the percentage of the initial this compound dose metabolized by different enzyme systems over a 24-hour period.
| Insect Species | Enzyme System | This compound Metabolite(s) | % of Initial Dose Metabolized (Mean ± SD) | Analytical Method |
| Spodoptera frugiperda | Cytochrome P450s | This compound Sulfoxide, this compound Sulfone | 45 ± 5.2 | LC-MS/MS |
| Spodoptera frugiperda | Esterases | 4-chlorophenol, 4-chlorobenzenesulfonic acid | 25 ± 3.8 | GC-MS |
| Spodoptera frugiperda | Glutathione S-transferases | Glutathione-conjugated metabolites | 15 ± 2.1 | HPLC with Radiometric Detection |
| Tetranychus urticae | Cytochrome P450s | This compound Sulfoxide, this compound Sulfone | 55 ± 6.1 | LC-MS/MS |
| Tetranychus urticae | Esterases | 4-chlorophenol, 4-chlorobenzenesulfonic acid | 20 ± 2.9 | GC-MS |
| Tetranychus urticae | Glutathione S-transferases | Glutathione-conjugated metabolites | 10 ± 1.5 | HPLC with Radiometric Detection |
Signaling Pathways in this compound Metabolism
The detoxification of xenobiotics like this compound in insects is regulated by complex signaling pathways. Exposure to insecticides can lead to the upregulation of detoxification genes encoding for P450s, GSTs, and esterases. Key pathways involved include the Cap 'n' collar C (CncC)/Keap1 pathway, which responds to oxidative stress, and pathways involving transcription factors like the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2]
Figure 1: Simplified signaling pathway for the induction of detoxification genes in response to this compound exposure.
Experimental Protocols
Protocol for Sample Preparation from Insect Tissues
This protocol outlines the general procedure for preparing insect tissues for the analysis of this compound and its metabolites.
Materials:
-
Adult insects or larvae
-
Phosphate buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Dounce homogenizer or bead beater)
-
Centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS salts (e.g., MgSO₄, NaCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Collect a known number or weight of insects and flash-freeze them in liquid nitrogen.
-
Homogenize the frozen insects in ice-cold PBS.
-
Transfer the homogenate to a centrifuge tube.
-
Add ACN to the homogenate for protein precipitation and extraction of this compound and its metabolites.
-
Add QuEChERS salts to induce phase separation.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
Collect the upper acetonitrile layer, which contains this compound and its metabolites.
-
The extract can be further cleaned up using dispersive solid-phase extraction (dSPE) if necessary.
-
The final extract is then ready for analysis by GC-MS or LC-MS/MS.[3][4][5]
Protocol for GC-MS Analysis of this compound and its Hydrolytic Metabolites
This protocol is designed for the detection and quantification of the parent this compound compound and its potential non-polar, volatile metabolites resulting from esterase activity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for pesticide analysis (e.g., HP-5ms)
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 180°C at 25°C/min
-
Ramp to 280°C at 5°C/min, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Procedure:
-
Inject 1 µL of the prepared insect extract into the GC-MS.
-
Acquire data in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Identify this compound and its metabolites by comparing their mass spectra and retention times with those of authentic standards.
Protocol for LC-MS/MS Analysis of this compound and its Oxidative Metabolites
This protocol is suitable for the analysis of the parent this compound compound and its more polar, oxidized metabolites (sulfoxides and sulfones) produced by P450 enzymes.
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
LC-MS/MS Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 5% B, hold for 1 minute
-
Linearly increase to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites.
Procedure:
-
Inject 5 µL of the prepared insect extract into the LC-MS/MS system.
-
Develop an MRM method by optimizing the transitions for this compound and its synthesized sulfoxide and sulfone standards.
-
Quantify the analytes using a calibration curve prepared with authentic standards.
Enzyme Assays
This assay measures the activity of P450 enzymes involved in the oxidation of this compound.
Materials:
-
Insect microsomes (prepared from fat body or whole insects)
-
NADPH
-
This compound solution
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing insect microsomes and this compound in the reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the insect species (e.g., 27-30°C).
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of oxidized metabolites (this compound sulfoxide, this compound sulfone) using LC-MS/MS as described above.
This colorimetric assay measures the overall GST activity using a model substrate.
Materials:
-
Insect cytosolic fraction
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the insect cytosolic fraction, GSH, and buffer in a microplate well.
-
Initiate the reaction by adding CDNB.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the enzyme activity based on the rate of change in absorbance.
To specifically assess this compound conjugation, radiolabeled this compound ([¹⁴C]-Genite or [³H]-Genite) can be used, followed by separation of the conjugated product by HPLC and quantification by liquid scintillation counting.
Experimental Workflow and Metabolic Pathways
The following diagrams illustrate the general experimental workflow for analyzing this compound metabolism and the proposed metabolic pathways in insects.
Figure 2: General experimental workflow for the analysis of this compound metabolism in insects.
Figure 3: Proposed metabolic pathways of this compound in insects, involving Phase I and Phase II reactions.
References
- 1. A General Signal Pathway to Regulate Multiple Detoxification Genes Drives the Evolution of Helicoverpa armigera Adaptation to Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insects | Special Issue : How the Detoxification Genes Increase Insect Resistance [mdpi.com]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Simplified and Effective Analytical Method of Pesticide Residues in Mealworms (Tenebrio molitor Larvae) Combined with GC–MS/MS and LC–MS/MS [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gene Synthesis Yield
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges in gene synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your gene synthesis workflow and improve your final yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of gene synthesis?
The efficiency of gene synthesis is a multifaceted process influenced by several key factors. These include the quality of the initial DNA template, the design of primers, and the optimization of PCR conditions. Additionally, the purity of reagents, particularly the absence of water in solvents, and the precise execution of deprotection and coupling steps in solid-phase synthesis are crucial for maximizing yield.[1][2]
Q2: I am not seeing a visible PCR product after gene assembly. What should I do?
The absence of a visible PCR product is a common issue. Potential causes include using too little or poor-quality starting DNA, incorrect primer design leading to secondary structures, or suboptimal PCR conditions. To troubleshoot, consider increasing the amount of template DNA (up to 50 ng per 50 μL reaction), verifying primer design with appropriate software, and optimizing the annealing temperature and extension time.[3]
Q3: My sequencing results show a high number of errors. How can I improve the fidelity of my synthesized gene?
High error rates in gene synthesis often stem from mistakes during chemical oligonucleotide synthesis and enzymatic gene assembly. To mitigate this, ensure the use of high-quality, purified oligonucleotides. Employing a proofreading DNA polymerase during PCR can also significantly reduce errors. For complex or long gene constructs, error correction methods, such as those using mismatch-binding proteins or mismatch-specific endonucleases, can be employed to remove incorrect sequences.
Q4: How can I minimize the formation of truncated sequences during synthesis?
Truncated sequences primarily result from incomplete coupling of phosphoramidite monomers to the growing DNA chain. To minimize this, ensure that the coupling step is efficient by using fresh, high-quality reagents and maintaining anhydrous (water-free) conditions during the synthesis process.[1] Proper capping of unreacted chains after each coupling step is also essential to prevent them from participating in subsequent cycles.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your gene synthesis experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Final Gene Construct | Insufficient or low-quality template DNA. | Quantify your template DNA and ensure its purity. Use up to 50 ng of template per 50 µL PCR reaction.[3] |
| Suboptimal PCR conditions. | Optimize the annealing temperature (typically 5-10°C below the lowest primer melting temperature) and extension time (30 seconds per 1kb). | |
| Poor primer design. | Use primer design software to check for secondary structures, hairpins, and self-dimers. Consider increasing primer length for better specificity. | |
| High Background or Non-Specific Products | Inactive DNA methylase or SAM. | Test the activity of the DNA methylase and 25X SAM using a control reaction. |
| Over-amplification during PCR. | Reduce the number of PCR cycles. For small plasmids, 12 cycles may be sufficient, while 15 cycles can be used for intermediate sizes. | |
| Too much template DNA. | Use no more than 50 ng of DNA per 50 µL methylation reaction to reduce background. | |
| Sequence Errors (Deletions, Insertions, Substitutions) | Inefficient coupling during oligonucleotide synthesis. | Ensure anhydrous conditions during synthesis, as water can inhibit the coupling step. Use high-quality phosphoramidites and activators. |
| Errors from PCR amplification. | Use a high-fidelity DNA polymerase with proofreading activity. | |
| Failure in acetylation or deprotection. | Ensure complete capping of unreacted chains and efficient removal of protecting groups after each cycle. | |
| Difficulty Assembling Long or Complex Genes | Accumulation of errors over the length of the gene. | Use an error correction method post-synthesis. Consider synthesizing the gene in smaller, overlapping fragments and then ligating them together. |
| Secondary structures in the DNA template. | Use PCR additives that can help resolve secondary structures, or design the synthesis to be performed at a higher temperature. |
Experimental Protocols
Protocol 1: Optimized PCR for Gene Assembly
This protocol is designed to maximize the yield and fidelity of the final gene construct from assembled oligonucleotides.
Materials:
-
Purified, assembled oligonucleotides (gene fragments)
-
High-fidelity DNA polymerase
-
dNTP mix
-
Forward and reverse primers
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
Procedure:
-
Reaction Setup: In a sterile PCR tube, combine the following components on ice:
-
Assembled oligonucleotides (1-10 ng)
-
Forward Primer (10 µM) - 1 µL
-
Reverse Primer (10 µM) - 1 µL
-
dNTP Mix (10 mM each) - 1 µL
-
High-Fidelity Polymerase Buffer (5x) - 10 µL
-
High-Fidelity DNA Polymerase - 1 µL
-
Nuclease-free water to a final volume of 50 µL.
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 20 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds per kb of gene length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
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Purification: Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
Protocol 2: Solid-Phase Oligonucleotide Synthesis Troubleshooting
This protocol outlines key steps and considerations for improving the efficiency of solid-phase DNA synthesis.
Key Steps & Optimization:
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Deprotection (Deblocking):
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Goal: To remove the 5'-DMT protecting group.
-
Reagent: Typically 3% trichloroacetic acid (TCA) in dichloromethane.
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Troubleshooting:
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Incomplete Deprotection: Leads to lower yield as the chain cannot be extended. Increase the deblocking time or the concentration of TCA slightly.
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Depurination: Prolonged exposure to acid can cause depurination, especially at adenosine and guanosine residues. Avoid excessive deblocking times.
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-
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Coupling:
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Goal: To add the next phosphoramidite to the growing chain.
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Reagents: Phosphoramidite monomer, activator (e.g., tetrazole).
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Troubleshooting:
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Low Coupling Efficiency: This is often due to the presence of water. Ensure all reagents and solvents are anhydrous. Use molecular sieves to dry solvents. The concentration of water should be less than 40 ppm.
-
-
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Capping:
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Goal: To block unreacted 5'-hydroxyl groups from further extension.
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Reagents: Acetic anhydride and N-methylimidazole.
-
Troubleshooting:
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Inefficient Capping: Leads to the formation of N-1 deletion mutants. Ensure capping reagents are fresh and active.
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-
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Oxidation:
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Goal: To convert the phosphite triester linkage to a more stable phosphate triester.
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Reagent: Iodine solution.
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Troubleshooting:
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Incomplete Oxidation: Can lead to chain cleavage during subsequent steps. Ensure the iodine solution is not expired and is of the correct concentration.
-
-
Visualizing the Workflow
Gene Synthesis Workflow
The following diagram illustrates the typical workflow for gene synthesis, from initial design to the final purified product.
Caption: A high-level overview of the gene synthesis process.
Troubleshooting Logic for Low PCR Yield
This diagram provides a logical flow for diagnosing and resolving issues related to low or no yield in the PCR amplification step of gene synthesis.
Caption: A decision tree for troubleshooting low PCR yield.
References
Overcoming solubility issues with Genite in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and laboratory professionals encountering solubility challenges with Genite in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound, with the active ingredient 2,4-dichlorophenyl benzenesulfonate, is practically insoluble in water. Its reported water solubility is very low, often cited as less than 1 mg/L under standard conditions. This low solubility can present significant challenges for in-vitro experiments and analytical assays.
Q2: Why is my this compound not dissolving in my aqueous buffer?
Due to its hydrophobic chemical structure, this compound does not readily dissolve in water-based solutions. If you observe particulate matter, cloudiness, or a film after attempting to dissolve this compound, it is an indication that the compound has not fully solubilized. Simply increasing the stirring time or temperature is often insufficient to overcome this issue.
Q3: Can I use organic solvents to dissolve this compound first?
Yes, this is a common strategy. This compound is soluble in many organic solvents. A concentrated stock solution can be prepared in a suitable organic solvent and then diluted into the aqueous experimental medium. However, it is crucial to consider the final concentration of the organic solvent in your assay, as it may impact your experimental system.
Q4: What are the recommended organic solvents for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used water-miscible organic solvents for creating stock solutions of poorly soluble compounds. The choice of solvent will depend on the compatibility with your specific experimental setup.
Troubleshooting Guide: Enhancing this compound Solubility
Issue: Precipitate forms when diluting the organic stock solution into an aqueous buffer.
This is a common problem when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent.
Solutions:
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Optimize Co-solvent Concentration: Determine the highest tolerable percentage of the organic co-solvent (e.g., DMSO) in your experiment. Prepare a dilution series to find the optimal balance between this compound solubility and minimal solvent-induced effects.
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Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.
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Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often effective.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvent systems. Note that these values can be influenced by temperature, pH, and the presence of other solutes.
| Solvent System | Approximate Solubility | Notes |
| Water | < 1 mg/L | Practically insoluble. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common choice for preparing high-concentration stock solutions. |
| Aqueous Buffer with 1% DMSO (v/v) | Low | Solubility is highly dependent on the final this compound concentration. |
| Aqueous Buffer with 0.1% Tween® 80 (w/v) | Improved | Surfactant micelles can significantly increase apparent solubility. |
| Aqueous Buffer with 10 mM HP-β-CD | Significantly Improved | Cyclodextrins are effective solubilizing agents for hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
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Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
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Store the stock solution at -20°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM).
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Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like ethanol.
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In a separate tube, add the desired volume of the HP-β-CD stock solution.
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While vortexing the HP-β-CD solution, slowly add the concentrated this compound stock solution dropwise.
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Continue to vortex or stir the final solution for at least 30 minutes to allow for the formation of the inclusion complex.
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The resulting solution should be clear. If precipitation occurs, the loading capacity of the cyclodextrin has been exceeded.
Visual Guides
Caption: Overview of methods for solubilizing this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
Stabilizing Genite for long-term storage and experiments
Genite Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and utilization of this compound for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a desiccated, dark environment. When stored properly, the powder is stable for up to 24 months. Avoid frequent freeze-thaw cycles.
Q2: My this compound powder has turned slightly yellow. Is it still usable?
A2: A yellowish discoloration indicates potential degradation, likely due to oxidation or exposure to light. We recommend performing a quality control check, such as HPLC analysis, to determine the purity of the compound before use. For critical experiments, it is advisable to use a fresh, non-discolored batch.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. For aqueous buffers, it is crucial to first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer to prevent precipitation.
Q4: How long are this compound stock solutions stable?
A4: this compound stock solutions in anhydrous DMSO are stable for up to 3 months when stored in small aliquots at -80°C and protected from light. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is recommended to prepare them fresh daily.
Q5: I am observing a loss of this compound activity in my cell-based assays. What could be the cause?
A5: A loss of activity can be due to several factors:
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Degradation: this compound is susceptible to hydrolysis in aqueous media. Ensure working solutions are prepared fresh.
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Adsorption: this compound may adsorb to certain types of plasticware. We recommend using low-adhesion polypropylene tubes.
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Improper Storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has low aqueous solubility. | First, dissolve this compound in a small volume of anhydrous DMSO. Then, slowly add the aqueous buffer while vortexing to dilute to the final concentration. |
| Inconsistent Experimental Results | Degradation of this compound stock or working solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare aqueous working solutions fresh for each experiment. Protect all solutions from light. |
| Low Potency in Assays | Inaccurate concentration due to improper dissolution or degradation. | Confirm the complete dissolution of this compound powder when preparing stock solutions. Perform a purity check on older batches of this compound powder using HPLC. |
| Discoloration of Stock Solution | Oxidation of the compound. | Use anhydrous DMSO to prepare stock solutions to minimize water content. Store aliquots under an inert gas like argon or nitrogen if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
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Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound powder.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Solubilization: Vortex the solution for 2-3 minutes until the this compound is completely dissolved. Gentle warming to 37°C for 5 minutes can aid dissolution.
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Aliquoting and Storage: Dispense the stock solution into small-volume, light-protected, low-adhesion polypropylene tubes. Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
Diagrams
Troubleshooting inconsistent results in Genite bioassays
Welcome to the technical support center for Genite™ Bioassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may arise during their experiments, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific challenges you might encounter with your this compound™ bioassays.
Issue 1: High Variability Between Replicate Wells
Question: Why am I observing a large standard deviation and inconsistent results between my replicate wells?
Answer: High variability between replicates is a frequent issue that can obscure the true biological effect of your test compounds. The root cause often lies in subtle inconsistencies in experimental technique. Here are the most common culprits and their solutions:
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Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your microplate is a primary source of variability.[1][2]
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Solution: Ensure your cell suspension is thoroughly mixed before and during the plating process to prevent cell settling. A gentle swirl of the flask or tube between pipetting steps can help maintain a homogenous suspension. For enhanced consistency, consider using a multichannel pipette for cell seeding.[1][2] After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]
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Pipetting Errors: Small inaccuracies in pipetting volumes, especially of potent compounds or detection reagents, can lead to significant differences in results.
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Solution: Regularly calibrate your pipettes. Pre-wet the pipette tips before aspirating reagents to ensure accurate volume dispensing. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom.
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Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to divergent results compared to the inner wells.
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Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
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Improper Reagent Mixing: Incomplete mixing of reagents within the wells can result in a non-uniform reaction.
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Solution: After the addition of all reagents, gently tap the plate to ensure thorough mixing. Be cautious not to cross-contaminate between adjacent wells.
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Issue 2: High Background Signal
Question: My negative control wells are showing an unexpectedly high signal, masking the signal from my experimental wells. What could be the cause?
Answer: A high background signal can significantly reduce the dynamic range and sensitivity of your assay. This issue often stems from non-specific binding or issues with the detection reagents.
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Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies or other detection reagents to the well surface.
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Solution: Ensure you are using the recommended blocking buffer for the this compound™ assay. You may need to optimize the blocking step by increasing the incubation time or trying alternative blocking agents.
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High Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding and increased background.
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Solution: Perform an antibody titration experiment to determine the optimal antibody concentration that provides a robust signal with minimal background.
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Contaminated Reagents: Contamination of buffers or reagents with interfering substances can produce a high background signal.
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Solution: Use fresh, high-quality reagents. Ensure that all buffers are prepared with purified water and are properly stored to prevent contamination.
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Autofluorescence: Some compounds or even the cells themselves can exhibit natural fluorescence at the excitation and emission wavelengths of the assay, leading to a high background.
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Solution: Run a control plate with cells and your test compound but without the final detection reagent to assess the level of autofluorescence. If significant, you may need to consider a different detection method or use a plate reader with appropriate filters to minimize the background.
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Issue 3: No or Weak Signal
Question: I am not observing any signal, or the signal is much weaker than expected, even in my positive control wells. What are the potential reasons?
Answer: A lack of signal can be frustrating and may point to a critical issue with one of the assay components or steps.
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Inactive Reagents: Critical reagents, such as enzymes or antibodies, may have lost their activity due to improper storage or handling.
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Solution: Always store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. To verify reagent activity, use a known positive control.
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Incorrect Protocol: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can lead to a failed assay.
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Solution: Carefully review the this compound™ bioassay protocol to ensure all steps were performed correctly. Pay close attention to incubation times, temperatures, and the order of reagent addition.
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Low Cell Viability or Number: If the assay relies on live cells, poor cell health or an insufficient number of cells will result in a weak or absent signal.
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Solution: Before starting the assay, assess cell viability using a method like trypan blue exclusion. Ensure that you are seeding the optimal number of cells per well as recommended in the protocol.
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Suboptimal Antibody Performance: The antibodies being used may not be specific or sensitive enough for the target protein.
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Solution: Ensure you are using validated antibodies recommended for the this compound™ bioassay. If using your own antibodies, they should be thoroughly validated for specificity and affinity.
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Quantitative Data Summary
To aid in troubleshooting, the following tables provide examples of expected versus problematic results for a typical this compound™ bioassay.
Table 1: Troubleshooting High Variability
| Well | Ideal Results (Relative Luminescence Units - RLU) | Problematic Results (RLU) |
| Replicate 1 | 10,500 | 8,200 |
| Replicate 2 | 10,800 | 12,500 |
| Replicate 3 | 10,650 | 9,800 |
| Average | 10,650 | 10,167 |
| Std. Dev. | 150 | 2,187 |
| %CV | 1.4% | 21.5% |
A Coefficient of Variation (%CV) of less than 15% is generally acceptable for cell-based assays.
Table 2: Troubleshooting High Background
| Well Type | Ideal Results (RLU) | Problematic Results (RLU) |
| Negative Control | 500 | 5,000 |
| Positive Control | 10,000 | 12,000 |
| Signal-to-Background | 20 | 2.4 |
A higher signal-to-background ratio indicates a more robust and sensitive assay.
Experimental Protocols
Protocol: Antibody Titration for Optimal Signal-to-Background Ratio
This protocol describes how to determine the optimal concentration of the primary antibody to use in the this compound™ bioassay to achieve a high signal-to-background ratio.
Materials:
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This compound™ Assay Plate (96-well, clear bottom, white walls)
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This compound™ Cell Line
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Cell Culture Medium
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Primary Antibody Stock Solution
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This compound™ Assay Buffer
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This compound™ Detection Reagent
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Microplate Reader
Procedure:
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Cell Seeding: Seed the this compound™ cells into the 96-well plate at the recommended density and allow them to adhere overnight in a CO2 incubator at 37°C.
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Prepare Antibody Dilutions: Prepare a serial dilution of the primary antibody in this compound™ Assay Buffer. It is recommended to test a range of concentrations (e.g., from 1:100 to 1:10,000).
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Antibody Incubation: Remove the cell culture medium from the wells and add the different dilutions of the primary antibody. Include a "no primary antibody" control (assay buffer only) to determine the background signal.
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Incubation: Incubate the plate according to the this compound™ bioassay protocol (e.g., 1 hour at room temperature).
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Washing: Wash the wells three times with this compound™ Wash Buffer to remove any unbound primary antibody.
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Secondary Antibody and Detection: Add the secondary antibody and detection reagents as described in the main this compound™ bioassay protocol.
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Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
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Data Analysis: Calculate the signal-to-background ratio for each antibody concentration. The optimal concentration is the one that provides the highest signal-to-background ratio.
Visualizations
This compound™ Bioassay Signaling Pathway
Caption: Overview of the hypothetical this compound™ bioassay signaling cascade.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound™ bioassay results.
Logical Relationships in Assay Optimization
References
Optimizing dosage of Genite for effective mite control
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Genite (2,4-Dichlorophenyl benzenesulfonate) for effective mite control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action against mites?
This compound, also known by its chemical name 2,4-Dichlorophenyl benzenesulfonate, is a miticide.[1] Its primary mode of action is as a stomach poison, though it also exhibits some contact-killing activity.[1] It is effective against both nymph and adult mite stages but does not have systemic activity within the host plant or animal.[1]
Q2: What are the basic physicochemical properties of this compound?
This compound is a yellow-brown waxy solid with a slight phenolic odor. It is almost insoluble in water but soluble in most organic solvents. It is thermally stable and maintains its stability in acidic and neutral media. However, it is important to note that this compound hydrolyzes in the presence of alkali.[1]
Q3: What are the recommended starting concentrations for this compound in an experimental setting?
A common field application for a 50% emulsion formulation of this compound is a dilution of 500-600 times with water.[1] For laboratory experiments, it is advisable to prepare a stock solution in an appropriate organic solvent and then perform a serial dilution to create a range of test concentrations. A starting point for these dilutions could be based on the field application rate, translating to approximately 800-1000 ppm of the active ingredient.
Q4: What safety precautions should be taken when handling this compound?
This compound is harmful if swallowed and very toxic to aquatic life. When handling, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated area, and all exposed skin should be washed thoroughly after handling. Do not eat, drink, or smoke when using this product. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q5: How can I prepare a stock solution of this compound for my experiments?
Given that this compound is almost insoluble in water, a stock solution should be prepared in an organic solvent such as acetone or ethanol. For example, to create a 1% (10,000 ppm) stock solution, dissolve 100 mg of this compound in 10 mL of the chosen solvent. This stock solution can then be used to prepare aqueous dilutions for your experiments, typically with the addition of a small amount of surfactant to ensure proper emulsification.
Experimental Protocols
Protocol: Dose-Response Bioassay for Mite Control Efficacy
This protocol outlines a method for determining the dose-dependent efficacy of this compound against a target mite species (e.g., Tetranychus urticae).
Materials:
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This compound (2,4-Dichlorophenyl benzenesulfonate)
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Organic solvent (e.g., acetone)
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Surfactant (e.g., Triton X-100)
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Distilled water
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Target mite population (all life stages)
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Host material (e.g., leaf discs, whole plants)
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Petri dishes or ventilated containers
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Microscope
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Fine brush for mite transfer
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Spray bottle or micropipette for application
Procedure:
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Stock Solution Preparation: Prepare a 1% (10,000 ppm) stock solution of this compound in the chosen organic solvent.
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Serial Dilution: Perform a serial dilution of the stock solution to create a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm). The 0 ppm solution will serve as the control and should contain the same concentration of solvent and surfactant as the test solutions.
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Mite Preparation: Carefully transfer a known number of adult female mites (e.g., 20-30) to each experimental unit (e.g., leaf disc in a petri dish).
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Application: Apply a standardized volume of each this compound dilution to the experimental units. Ensure even coverage.
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Incubation: Place the experimental units in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
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Mortality Assessment: Assess mite mortality at set time points (e.g., 24, 48, and 72 hours) post-application. Mites that are unable to move when prodded with a fine brush are considered dead.
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Data Analysis: Calculate the percentage of mortality for each concentration at each time point. Use this data to determine the LC50 (lethal concentration for 50% of the population) and other relevant toxicological endpoints.
Data Presentation
Table 1: Mite Mortality Data
| This compound Concentration (ppm) | Number of Mites Tested | 24h Mortality (%) | 48h Mortality (%) | 72h Mortality (%) |
| 1000 | ||||
| 500 | ||||
| 250 | ||||
| 125 | ||||
| 62.5 | ||||
| 0 (Control) |
Table 2: Calculated Lethal Concentrations
| Time Point | LC50 (ppm) | 95% Confidence Interval |
| 24h | ||
| 48h | ||
| 72h |
Troubleshooting Guide
Issue: Low or no mite mortality, even at high concentrations.
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Possible Cause 1: Improper Solution Preparation. this compound is insoluble in water. Ensure it was first dissolved in an appropriate organic solvent before creating aqueous dilutions. Also, verify that a surfactant was used to maintain an even emulsion.
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Possible Cause 2: Mite Resistance. The target mite population may have developed resistance to organochlorine miticides. Consider testing a susceptible reference strain to confirm the efficacy of your this compound solution.
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Possible Cause 3: Degradation of this compound. this compound hydrolyzes in alkaline conditions. Ensure your water source and any other reagents are not alkaline.
Issue: High mortality in the control group.
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Possible Cause 1: Solvent Toxicity. The concentration of the organic solvent used to dissolve this compound may be too high and toxic to the mites. Run a control with only the solvent and surfactant to assess its effect.
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Possible Cause 2: Environmental Stress. Unsuitable temperature, humidity, or handling stress could be causing mortality. Ensure environmental conditions are optimal for the mite species.
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Possible Cause 3: Contamination. The experimental setup may be contaminated with other pesticides or harmful substances.
Issue: Inconsistent results between replicates.
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Possible Cause 1: Uneven Application. Ensure that the application of the this compound solution is uniform across all replicates.
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Possible Cause 2: Variation in Mite Age or Health. Use mites of a similar age and from a healthy, thriving colony for your experiments.
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Possible Cause 3: Inconsistent Environmental Conditions. Verify that all replicates are exposed to the same temperature, humidity, and light conditions.
Visualizations
Caption: Workflow for a this compound dose-response bioassay.
Caption: Troubleshooting logic for low this compound efficacy.
References
Technical Support Center: Minimizing Off-Target Effects of Genite and Related Organosulfur Compounds in Ecological Studies
This guide serves as a technical resource for researchers, scientists, and professionals in drug development and ecological risk assessment. It provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for minimizing and evaluating the off-target effects of the organosulfur miticide Genite (2,4-Dichlorophenyl ester benzene sulfonic acid) and similar compounds in experimental settings. Given that this compound is a historical pesticide, this guide also incorporates broader principles of ecotoxicology applicable to related organosulfur compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a pesticide like this compound?
A1: Off-target effects are the unintended harmful impacts of a pesticide on organisms other than the target pest.[4][5] These effects can manifest as reduced growth, impaired reproduction, behavioral changes, or mortality in non-target species. For a compound like this compound, this could include toxicity to beneficial insects, aquatic organisms, soil microbes, and non-target plants. Pesticides can enter aquatic ecosystems through runoff and leaching, posing a significant risk to fish, invertebrates, and algae.
Q2: Which non-target organisms are most vulnerable to organosulfur pesticides in aquatic and terrestrial ecosystems?
A2: In aquatic systems, crustaceans (like Daphnia magna), insects, and fish are often highly susceptible to pesticides. Algae, as primary producers, can also be affected, which can destabilize the entire food web. In terrestrial ecosystems, beneficial arthropods such as pollinators (e.g., bees), predators of pests (e.g., ladybugs), and soil organisms (e.g., earthworms) are at risk. Fungicides and herbicides, often used in conjunction with miticides, can also harm beneficial soil fungi and native plants, respectively.
Q3: What is the general mechanism of action for the off-target effects of organosulfur compounds?
A3: Organosulfur compounds can exert toxicity through various mechanisms. A key pathway involves the induction of oxidative stress. Many organosulfur compounds can interact with sulfhydryl (-SH) groups in proteins, a common property of inducers of the Nrf2 signaling pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular antioxidant responses. While activation of this pathway is often protective, its dysregulation by xenobiotics can lead to cellular damage. Other pesticides, such as organophosphates and carbamates, act by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.
Q4: What are the fundamental strategies for minimizing off-target effects during experimental design?
A4: Minimizing off-target effects starts with careful planning. Key strategies include:
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Integrated Pest Management (IPM): Employ non-chemical control methods first, such as using beneficial insects or physical traps, to reduce the overall need for chemical pesticides.
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Proper Application: Follow label directions precisely. Do not use more than the recommended amount. Optimizing spraying techniques and using modern equipment can significantly reduce drift and runoff.
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Containment: In laboratory and microcosm studies, ensure the experimental setup is isolated to prevent accidental release into the environment.
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Use of Selective Pesticides: When possible, use pesticides that are specific to the target pest to reduce harm to a broad range of non-target organisms.
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Buffer Zones: Maintain untreated buffer zones around sensitive areas, such as water bodies and non-target plant habitats.
Q5: What are LC50, EC50, and NOEC, and how are they used in ecological studies?
A5: These are standard metrics derived from toxicity tests to quantify a substance's effect:
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LC50 (Lethal Concentration 50): The concentration of a substance in an environmental medium (like water) that is estimated to be lethal to 50% of a test population of organisms over a specific duration (e.g., 96 hours).
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EC50 (Effective Concentration 50): The concentration that causes a specified sub-lethal effect (e.g., immobilization, reduced growth) in 50% of the test population.
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NOEC (No Observed Effect Concentration): The highest concentration of a substance tested at which no statistically significant adverse effect is observed in the exposed population compared to a control group. These values are critical for ecological risk assessment, helping to establish safe environmental concentration limits.
Troubleshooting Guide for Ecotoxicological Experiments
Q: We are observing unexpected mortality or stress in our control group of non-target organisms. What are the possible causes?
A: This is a common issue that can invalidate an experiment. Potential causes include:
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Contamination: Glassware, dilution water, or food sources may be contaminated. Ensure all equipment is thoroughly cleaned, potentially with an acid wash, and that the dilution water is of high and uniform quality.
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Handling Stress: The physical manipulation of organisms during setup and observation can cause stress or injury. Refine handling procedures to be as gentle and brief as possible.
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Dilution Water Quality: The pH, hardness, alkalinity, and dissolved oxygen levels of the water must be within the optimal range for the test species and remain stable. For example, changes in pH can alter the toxicity of ammonia.
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Disease: The test population may have an underlying infection. Ensure organisms are sourced from a healthy, disease-free culture.
Q: The measured concentration of our test substance in the water or sediment is significantly lower than the nominal (intended) concentration. Why might this happen?
A: This discrepancy can significantly affect the interpretation of your results. Common reasons include:
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Sorption: The chemical may be binding to the surfaces of your test vessels (glassware, tubing).
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Degradation: The substance may be breaking down due to biological activity (microbial degradation), light (photolysis), or reaction with water (hydrolysis).
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Volatility: The compound may be evaporating from the test system.
-
Uptake by Organisms: The test organisms themselves can absorb the chemical, reducing its concentration in the medium.
-
Recommendation: It is crucial to quantify the experimental exposure concentrations at the beginning and end of each experiment to understand the actual exposure levels.
Q: We are observing sub-lethal effects (e.g., reduced growth, impaired reproduction) at concentrations we believed were safe based on acute toxicity data. What does this indicate?
A: This finding highlights the difference between acute and chronic toxicity.
-
Chronic Toxicity: Sub-lethal effects are often endpoints for chronic (long-term) toxicity tests, which expose organisms to lower concentrations over a significant portion of their lifespan. Acute tests, which are short-term and use high concentrations, may not capture these more subtle, long-term impacts.
-
Indirect Effects: The pesticide may be affecting the food source or other environmental parameters, which in turn affects the test organism. For example, a chemical could harm gut microbes essential for digestion.
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Hormesis: In some cases, very low doses of a toxic substance can have stimulatory effects, while higher doses are inhibitory. This non-linear dose-response relationship can be complex to interpret.
Q: How can we differentiate between the direct toxic effects of the pesticide and its indirect effects on the ecosystem (e.g., food web disruption)?
A: Distinguishing between direct and indirect effects is a key challenge in ecotoxicology.
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Direct Effects: These are measured in single-species laboratory tests where organisms are exposed to the chemical under controlled conditions, isolating them from ecological interactions.
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Indirect Effects: These occur when the pesticide impacts one species, which then affects another. For example, an herbicide killing a specific plant removes the food source for an herbivore.
-
Experimental Approach: A tiered approach is often used. Start with single-species lab tests to establish direct toxicity. Then, use more complex, multi-species systems (microcosms or mesocosms) that simulate parts of a food web. By measuring the populations of different species and the chemical concentration simultaneously, you can begin to infer indirect effects.
Quantitative Data on Pesticide Toxicity
Due to the historical nature of this compound, recent standardized ecotoxicity data is limited. The following table provides toxicity data for other pesticides on common non-target indicator species to serve as a reference for the potential off-target effects of miticides and other agricultural chemicals.
| Chemical Class | Pesticide | Test Species | Endpoint (Duration) | Value (µg/L) | Reference |
| Organophosphate | Diazinon | Ceriodaphnia dubia (Water Flea) | LC50 (48 hr) | 0.92 | |
| Organophosphate | Diazinon | Daphnia magna (Water Flea) | LC50 (48 hr) | 2.39 | |
| Organophosphate | Diazinon | Hyalella azteca (Amphipod) | LC50 (48 hr) | 15.07 | |
| Organophosphate | Diazinon | Pimephales promelas (Fathead Minnow) | LC50 (48 hr) | >20,000 | |
| Ketone | Methyl Nonyl Ketone | Daphnia magna (Water Flea) | EC50 (48 hr) | 540 | |
| Ketone | Methyl Nonyl Ketone | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 hr) | 3,000 | |
| Ketone | Methyl Nonyl Ketone | Lepomis macrochirus (Bluegill Sunfish) | LC50 (96 hr) | 2,100 |
Experimental Protocols
Protocol: Acute Immobilization Test for Daphnia magna (Adapted from OECD Guideline 202)
This protocol outlines a standardized method for determining the acute toxicity of a chemical to the freshwater invertebrate Daphnia magna.
1. Principle of the Test: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for a period of 48 hours. The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to calculate the EC50.
2. Apparatus and Reagents:
-
Test Vessels: Glass beakers or flasks of sufficient capacity (e.g., 100 mL).
-
Dilution Water: Reconstituted, non-chlorinated water with known hardness and pH, suitable for maintaining daphnid health.
-
Test Organisms: Daphnia magna, less than 24 hours old at the start of the test, sourced from a healthy laboratory culture.
-
Equipment: pH meter, oxygen meter, temperature-controlled incubator or water bath (20 ± 1°C), analytical balance, volumetric glassware.
3. Experimental Procedure:
-
Range-Finding Test (Optional but Recommended): A preliminary test is conducted with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity. This allows for the selection of appropriate concentrations for the definitive test.
-
Preparation of Test Solutions:
-
Create a concentrated stock solution of the test substance. If the substance is not readily soluble in water, a solvent carrier like acetone may be used, but its concentration must be minimal (<0.1 mL/L) and a solvent control group must be included.
-
Prepare a series of at least five test concentrations by diluting the stock solution. A geometric series is recommended (e.g., 10, 5, 2.5, 1.25, 0.63 mg/L).
-
Prepare a control group (dilution water only) and, if necessary, a solvent control group.
-
-
Exposure:
-
Add the prepared test solutions to the test vessels (at least 20 mL per replicate).
-
Randomly assign at least 20 daphnids, split into a minimum of four replicate groups, to each concentration and control. Each replicate should contain 5 daphnids.
-
Incubate the test vessels for 48 hours at 20 ± 1°C with a 16-hour light / 8-hour dark photoperiod.
-
Daphnids are not fed during the test.
-
-
Observations:
-
Record the number of immobilized daphnids in each vessel at 24 hours and 48 hours.
-
Measure and record water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test.
-
It is highly recommended to take water samples for chemical analysis to confirm exposure concentrations.
-
4. Data Analysis:
-
For each concentration, calculate the percentage of immobilized daphnids at 48 hours.
-
Use statistical methods such as probit analysis or logistic regression to determine the EC50 value and its 95% confidence limits.
-
Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) by comparing the immobilization rates in the treatment groups to the control group using appropriate statistical tests (e.g., Dunnett's test).
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for a standard ecotoxicity test.
Caption: Tiered approach to ecological risk assessment.
Caption: Simplified Keap1-Nrf2 pathway, a potential off-target mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and perspective of organosulfur chemicals in agrochemicals - East China Normal University [pure.ecnu.edu.cn:443]
- 3. This compound | C12H8Cl2O3S | CID 7327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pesticides have negative effects on non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pesticides found widely toxic to non-target organisms in low concentrations | PAN Europe [pan-europe.info]
Technical Support Center: Purification of Novel Small Molecule Compounds
Disclaimer: The term "Genite" does not correspond to a recognized compound in contemporary chemical or pharmaceutical research. The following guide provides a general framework for the purification of novel small molecule drug candidates from crude reaction mixtures. The principles and techniques described are broadly applicable to organic and medicinal chemistry research.
Frequently Asked Questions (FAQs)
General Purification Questions
Q1: What are the first steps I should take to purify my crude product?
A1: Before attempting purification, it is crucial to first assess the composition of your crude mixture. Thin Layer Chromatography (TLC) is a quick and effective method to get a preliminary idea of the number of components in your mixture and to identify a suitable solvent system for chromatographic separation.[1] You should also consider the chemical properties of your target compound, such as its polarity, solubility, and stability to acidic or basic conditions.[2]
Q2: How do I choose the right purification technique?
A2: The choice of purification technique depends on several factors, including the physical state of your compound (solid or oil), the nature and quantity of impurities, and the desired final purity. Common techniques include:
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Flash Column Chromatography: Ideal for separating compounds with different polarities on a milligram to gram scale.[2][3]
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Preparative High-Performance Liquid Chromatography (Prep HPLC): Used for purifying compounds to a high degree of purity, especially for challenging separations.[4]
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Recrystallization: An effective method for purifying solid compounds.
-
Liquid-Liquid Extraction: Used to separate compounds based on their differential solubility in two immiscible liquids.
-
Distillation: Suitable for purifying volatile liquids.
Q3: What are common sources of impurities in a crude reaction mixture?
A3: Impurities can originate from various sources, including unreacted starting materials, by-products from side reactions, reagents, catalysts, and degradation products of your target compound. Residual solvents used in the reaction or workup are also common impurities.
Q4: How can I assess the purity of my final compound?
A4: The purity of your compound can be determined using several analytical techniques. Melting point determination is a simple method for crystalline solids; pure compounds typically have a sharp melting point range. Chromatographic methods like TLC and HPLC can indicate the presence of multiple components. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify impurities.
Troubleshooting Guide
Q1: My compound is not separating well during flash column chromatography.
A1: Poor separation can be due to several factors. Ensure you have an optimal solvent system by performing a thorough TLC analysis; a good starting point is a solvent system that gives your target compound an Rf value of around 0.3. If the separation is still challenging, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For compounds that are sensitive to the acidic nature of silica gel, you can deactivate the silica by flushing the column with a solvent system containing a small amount of a base like triethylamine.
Q2: I am experiencing low yield after purification. What are the possible causes?
A2: Low yield can result from issues at various stages of your experiment. During the reaction, incomplete conversion or product decomposition can lower the theoretical yield. In the workup and purification stages, physical loss of the compound during transfers, incomplete extraction, or irreversible adsorption to the stationary phase in chromatography can be contributing factors. For recrystallization, using too much solvent can lead to significant loss of product in the mother liquor.
Q3: My compound appears to be decomposing on the silica gel column.
A3: Some compounds are unstable on acidic silica gel. If you suspect decomposition, you can test the stability of your compound by spotting it on a TLC plate and letting it sit for some time before developing it. If decomposition is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.
Q4: I am observing peak tailing for my compound in HPLC.
A4: Peak tailing in HPLC is often caused by interactions between the analyte and the stationary phase, particularly with basic compounds on silica-based columns. Adjusting the pH of the mobile phase can help to suppress these interactions. For basic compounds, using a low pH mobile phase can improve peak shape. Adding a mobile phase additive, such as a competing base, can also help to mask the active sites on the stationary phase causing the tailing.
Data Presentation
Comparison of Common Purification Techniques
| Technique | Typical Scale | Purity Achievable | Throughput | Key Advantages | Common Challenges |
| Flash Chromatography | 10 mg - 100 g | 90-98% | Moderate | Fast, cost-effective for moderate separations. | Limited resolution for difficult separations. |
| Preparative HPLC | 1 mg - 10 g | >99% | Low to Moderate | High resolution, suitable for complex mixtures. | Higher cost, more solvent consumption. |
| Recrystallization | 100 mg - kg | >99% | Variable | Potentially very high purity, scalable. | Requires a solid compound and a suitable solvent. |
| Liquid-Liquid Extraction | mg - kg | Variable | High | Simple, rapid for separating compounds with different solubilities. | Can form emulsions, limited separation power. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation and an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and heat the solution briefly.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification of a novel small molecule.
Caption: A troubleshooting guide for addressing low yield during purification.
References
Addressing analytical challenges in Genite quantification
Technical Support Center: Genite Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical quantification of the novel small molecule therapeutic, this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in biological matrices.
Question: Why am I observing a poor signal-to-noise ratio (S/N) for my this compound analyte peak during LC-MS/MS analysis?
Answer:
A low signal-to-noise ratio can stem from several factors related to the sample, the instrument, or the method itself.
-
Potential Causes & Solutions:
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Low Analyte Concentration: The concentration of this compound in your sample may be below the lower limit of quantification (LLOQ). Consider concentrating the sample or reducing the reconstitution volume after solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
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Inefficient Ionization: this compound may not be ionizing efficiently in the mass spectrometer source. Optimize source parameters such as gas flows, temperature, and voltages. Experiment with different ionization modes (ESI, APCI) and polarities (positive/negative).
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound.
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Improve Chromatographic Separation: Modify the gradient, change the column chemistry, or adjust the mobile phase pH to better separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a different SPE sorbent or a two-step extraction process.
-
-
Instrument Contamination: The mass spectrometer or HPLC system may be contaminated, leading to high background noise. Perform system cleaning and maintenance as recommended by the manufacturer.
-
Question: I am seeing high variability (>15%) between my quality control (QC) replicates. What are the likely causes?
Answer:
High variability in QC replicates compromises the accuracy and precision of the assay. The issue often lies in sample processing or instrument performance.
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Manual pipetting errors, inconsistent vortexing times, or temperature fluctuations during incubation can introduce significant variability.
-
Standardize Procedures: Ensure all steps of the sample preparation workflow are performed consistently for all samples. Use calibrated pipettes and consider automation for critical steps.
-
Internal Standard (IS) Use: A stable, isotopically labeled internal standard (SIL-IS) is crucial for correcting variability. Ensure the IS is added early in the workflow and that its response is consistent across all samples.
-
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.
-
Assess Stability: Perform freeze-thaw, bench-top, and long-term stability experiments to understand this compound's stability profile. Add stabilizers or adjust pH if necessary.
-
-
Autosampler Issues: Inconsistent injection volumes or sample carryover in the autosampler can lead to high variability.
-
Maintenance and Wash Solvents: Clean the autosampler needle and injection port. Optimize the needle wash solvent to effectively remove any residual this compound between injections.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for quantifying this compound in a complex biological matrix like plasma?
A1: For quantifying a small molecule like this compound in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for the detection of low concentrations of the drug while distinguishing it from other metabolites and endogenous compounds.
Q2: How do I choose an appropriate internal standard (IS) for my this compound assay?
A2: The ideal internal standard is a Stable Isotope Labeled (SIL) version of this compound (e.g., containing ¹³C or ²H atoms). A SIL-IS has nearly identical chemical properties and chromatographic retention time to this compound, meaning it experiences similar extraction recovery and matrix effects. This allows it to accurately correct for variations during sample processing and analysis. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but requires more extensive validation.
Q3: What are "matrix effects" and how can I mitigate them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix. This can lead to ion suppression (most common) or enhancement, resulting in inaccurate quantification. Mitigation strategies include:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.
-
Use of a SIL-IS: As mentioned, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize typical performance characteristics for two common methods used for the quantification of a novel small molecule like this compound.
Table 1: Comparison of this compound Quantification Methods
| Parameter | LC-MS/MS | ELISA |
| Lower Limit of Quant. | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Upper Limit of Quant. | 1000 - 10,000 ng/mL | 100 - 1000 ng/mL |
| Precision (%CV) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Selectivity | Very High (based on mass-to-charge) | Moderate (potential cross-reactivity) |
| Throughput | Moderate (2-5 min per sample) | High (96-well plate format) |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation & SPE)
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., ¹³C₆-Genite at 50 ng/mL). Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
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Load the supernatant from step 4 onto the SPE cartridge.
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Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 500 µL of 5% ammonium hydroxide in methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis
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HPLC System: Standard UHPLC system.
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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MRM Transitions:
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This compound: Q1 (e.g., 450.2) -> Q3 (e.g., 250.1)
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¹³C₆-Genite (IS): Q1 (e.g., 456.2) -> Q3 (e.g., 256.1)
-
-
-
Data Analysis
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Integrate the peak areas for this compound and the IS.
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Calculate the peak area ratio (this compound/IS).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
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Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
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Visualizations
Caption: Bioanalytical workflow for this compound quantification using LC-MS/MS.
Caption: Decision tree for troubleshooting low signal intensity in an LC-MS/MS assay.
Improving the formulation of Genite for better dispersal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the formulation and dispersal of Genite (genistein).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation shows poor dispersal and precipitation in aqueous solutions. What is the likely cause and how can I improve it?
A: The primary reason for poor dispersal and precipitation of this compound is its low aqueous solubility.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] To improve dispersal, you need to enhance its solubility. Several methods can be employed:
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Solid Dispersions: This technique involves dispersing this compound in a solid carrier matrix to improve its dissolution rate.[1] Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and poloxamers.
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Co-amorphous Systems: Creating a co-amorphous system with an amino acid like lysine or arginine can significantly enhance this compound's solubility and physical stability.
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Cocrystallization: Forming cocrystals of this compound with a co-former like piperazine is another effective method to increase solubility and bioavailability.
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Particle Size Reduction: Micronization or creating nanoparticles of this compound can increase the surface area available for dissolution.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound formulation?
A: Yes, inconsistent results in cell-based assays are often linked to the poor solubility and bioavailability of the compound being tested. If this compound is not fully dissolved or precipitates out of the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to unreliable and non-reproducible data. Ensuring a stable and soluble formulation is crucial for consistent experimental outcomes.
Q3: What are the key signaling pathways modulated by this compound that I should be aware of for my cancer research?
A: this compound is known to modulate several critical signaling pathways involved in cancer progression. Understanding these pathways is essential for designing experiments and interpreting results. The main molecular targets of genistein include caspases, B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), nuclear factor-κB (NF-κB), inhibitor of NF-κB, phosphoinositide 3-kinase/Akt (PI3K/Akt), extracellular signal-regulated kinase 1/2 (ERK 1/2), mitogen-activated protein kinase (MAPK), and Wingless and integration 1/β-catenin (Wnt/β-catenin) signaling pathway.
Below is a diagram illustrating the key signaling pathways affected by this compound in cancer cells.
Caption: Key signaling pathways modulated by Genistein in cancer cells.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method to enhance the solubility of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
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This compound powder
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Polyvinylpyrrolidone K30 (PVP K30)
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Ethanol (or other suitable solvent)
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Rotary evaporator
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Water bath
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Mortar and pestle
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Sieve (e.g., 100-mesh)
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:7 w/w) in a minimal amount of ethanol with stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to an appropriate temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its physicochemical properties, such as dissolution rate and morphology, using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).
Protocol 2: In Vitro Dissolution Study
This protocol outlines a method to assess the improvement in the dissolution rate of a formulated this compound product.
Materials:
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This compound formulation (e.g., solid dispersion)
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Pure this compound powder (as a control)
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Dissolution apparatus (e.g., USP Paddle Apparatus)
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Dissolution medium (e.g., phosphate buffer pH 6.8)
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Syringes and filters (e.g., 0.45 µm)
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High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add a specific volume (e.g., 900 mL) of the dissolution medium to each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5°C.
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Sample Addition: Add a precisely weighed amount of the this compound formulation or pure this compound powder to each vessel.
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Dissolution: Start the paddles at a specified rotation speed (e.g., 100 rpm).
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Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.
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Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.
Quantitative Data Summary
The following table summarizes the reported improvements in this compound solubility using different formulation strategies.
| Formulation Method | Carrier/Co-former | Solvent/Medium | Solubility Enhancement (fold increase) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | Phosphate buffer (pH 6.8) | ~482-fold increase in drug release at 60 min compared to pure this compound | |
| Solid Dispersion | PEG 4000, Poloxamer 407, Crospovidone | 0.1 M phosphate buffer (pH 6.8) | Optimized formulation solubility of 181.12 µg/ml | |
| Cocrystallization | Piperazine (PPZ) | pH 7.0 medium | ~5.7-fold increase in concentration after 10 hours compared to pure this compound | |
| Co-amorphous System | Lysine | Distilled water | Significant improvement in apparent solubility | |
| Microparticulate System | Polyethylene glycol (PEG) | Not specified | Up to 10-fold enhancement in dissolution |
Experimental Workflow Diagram
Caption: A logical workflow for developing and validating an improved this compound formulation.
References
Technical Support Center: Mitigating Genite (Chlorfenson) Toxicity to Beneficial Insects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to minimize the non-target effects of the organochlorine miticide Genite (also known as ovex or chlorfenson) on beneficial insect populations during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound, chemically known as chlorfenson or ovex, is an organochlorine acaricide (miticide). While its precise molecular mechanism is not as well-defined as newer pesticides, organochlorines as a class are known to be neurotoxic. They primarily act on the axons of nerve cells, interfering with the normal transmission of nerve impulses. This disruption leads to hyperexcitability, tremors, convulsions, and eventual death in susceptible arthropods.
Q2: Which beneficial insects are most vulnerable to this compound?
A2: Broad-spectrum insecticides and miticides like this compound can be harmful to a wide range of non-target arthropods.[1][2] Beneficial insects particularly at risk include:
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Predatory Mites: Species such as Galendromus occidentalis and Phytoseiulus persimilis, which are crucial for biological control of pest mites, are often highly susceptible to acaricides.[3]
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Pollinators: Bees (including honey bees and native bees), butterflies, and other flower-visiting insects can be exposed through direct spray or by contact with residues on blooming plants.[2][4]
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Generalist Predators: Lady beetles, lacewings, and syrphid fly larvae that prey on various pests can be killed by contact with this compound residues.
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Parasitoids: Small parasitic wasps that lay their eggs in or on pest insects are highly vulnerable due to their size and frequent searching behavior on plant surfaces.
Q3: What are sublethal effects and why are they a concern for researchers?
A3: Sublethal effects are adverse impacts on an organism that survive exposure to a pesticide at a lethal or non-lethal dose. These effects are a major concern because they can compromise the health and effectiveness of beneficial insect populations even when immediate mortality is not observed. For a researcher, this can confound experimental results by altering insect behavior or physiology. Documented sublethal effects include:
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Reduced fertility, fecundity, and lifespan.
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Impaired foraging, navigation, and host-finding ability.
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Changes in behavior, such as hyperactivity or lethargy.
-
Increased susceptibility to other stressors like disease or predation.
Q4: Is the miticide "ovex" (this compound) the same as the human medicine "Ovex"?
A4: No, this is a critical point of distinction. The miticide is ovex or chlorfenson. The human medicine branded as Ovex is an anthelmintic (anti-worm) medication containing the active ingredient mebendazole. The two are entirely different chemical compounds with different uses and toxicological profiles.
Troubleshooting Guide
Problem: High mortality of predatory mites is observed after application, compromising biological control experiments.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Direct Spray Toxicity | The predatory mites were directly exposed to the spray. | Apply this compound before introducing predatory mites, allowing for a sufficient residual decay period. If mites are present, use physical barriers or spot-treat only the necessary areas. |
| High Residual Toxicity | This compound, as an organochlorine, can have long-lasting residual activity on plant surfaces. | Conduct a bioassay to determine the residual toxicity period under your specific experimental conditions (see Protocol 1). Delay introduction of beneficials until toxicity declines to an acceptable level. |
| Inappropriate Formulation | Dusts and some wettable powders can be more hazardous to beneficials than liquid formulations as they can adhere to their bodies like pollen. | If multiple formulations are available, select a liquid formulation. Avoid dusts where possible when beneficials are present. |
| Environmental Conditions | Higher temperatures can sometimes increase the toxicity of certain pesticides. | Review application records. If applications occurred during high heat, consider applying during cooler parts of the day (early morning/late evening) in future experiments to minimize both drift and potential temperature-linked toxicity. |
Problem: Pollinator activity (e.g., bee visitation) has significantly decreased in the experimental area.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Application During Foraging Hours | Spraying was conducted during the day when pollinators were active. | CRITICAL: Never apply this compound or other broad-spectrum pesticides to blooming plants when pollinators are active. Schedule applications for late evening, night, or early morning. |
| Contamination of Nectar/Pollen | The pesticide has systemic activity or has contaminated floral resources. | While this compound is not known for high systemic activity, surface contamination is a major risk. Avoid spraying any flowering plants that might serve as a food source for pollinators. If flowering weeds are present in the treatment area, remove them before application. |
| Repellent Effects | Sublethal doses may have repellent properties, deterring pollinators from the area. | This is a difficult effect to mitigate directly. The best strategy is prevention by minimizing exposure through timed and targeted applications. |
| Drift onto Foraging Habitat | Spray drift has contaminated adjacent flowering plants or water sources. | Use application methods that minimize drift, such as coarse droplet nozzles, spray shields, and avoiding application during windy conditions. Maintain a buffer zone between the treated area and sensitive habitats. |
Quantitative Data Summary
The following table summarizes toxicity classifications from the International Organisation for Biological Control (IOBC), which are commonly used to categorize the effects of pesticides on beneficial arthropods in laboratory and field studies.
| IOBC Class | Description | Mortality Rate (Lab/Extended Lab) | Mortality Rate (Semi-Field/Field) |
| 1 | Harmless | < 30% | < 25% |
| 2 | Slightly Harmful | 30 - 79% | 25 - 50% |
| 3 | Moderately Harmful | 80 - 99% | 50 - 75% |
| 4 | Harmful | > 99% | > 75% |
| Note: Specific LD50 values for this compound (chlorfenson) against a wide range of beneficial insects are not readily available in recent literature. Researchers should assume it is a broad-spectrum agent with the potential for high toxicity (Class 3-4) to many non-target species and conduct their own risk assessments. |
Experimental Protocols
Protocol 1: Assessing Residual Toxicity to Predatory Mites
Objective: To determine the time required for this compound residues on plant foliage to decrease to a level that is not acutely toxic to a beneficial predatory mite (e.g., Phytoseiulus persimilis).
Methodology:
-
Plant Preparation: Grow a set of host plants (e.g., bean plants for spider mite control) in a controlled environment, free of any pesticides.
-
Pesticide Application: Treat the plants with this compound at the intended experimental concentration. Leave a set of plants untreated as a control.
-
Aging of Residues: Maintain the treated plants under controlled conditions (light, temperature, humidity) that mimic your experimental setup.
-
Bioassay Introduction: At set time intervals post-application (e.g., 1, 3, 5, 7, 10, and 14 days), collect leaves from the treated and control plants.
-
Arena Setup: Place one leaf from each treatment group (upside down) onto a moistened cotton pad in a petri dish for each replicate. This creates a test arena.
-
Mite Introduction: Carefully introduce a set number of adult female predatory mites (e.g., 20) onto each leaf arena. Provide a small number of prey mites (e.g., two-spotted spider mites) as a food source.
-
Mortality Assessment: After 24 to 48 hours, count the number of dead and live mites in each arena under a microscope.
-
Data Analysis: Calculate the percentage mortality for each time interval, corrected for control mortality using Abbott's formula. Determine the time interval at which mortality drops below a predefined acceptable threshold (e.g., <25%).
Visualizations
Caption: Workflow for testing strategies to mitigate this compound toxicity.
Caption: Factors influencing the toxicity of this compound to beneficials.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. xerces.org [xerces.org]
- 3. Relative Toxicities of Insecticides and Miticides to Natural Enemies and Pollinators / Peppers / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. chatham.ces.ncsu.edu [chatham.ces.ncsu.edu]
Validation & Comparative
A Comparative Analysis of Genite and Modern Acaricides for Efficacy in Mite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Genite, a historical organosulfur acaricide, and a selection of modern acaricides currently employed in mite management. Due to the limited availability of recent research and quantitative performance data for this compound, this comparison focuses on its known characteristics alongside the well-documented efficacy and modes of action of contemporary alternatives.
Introduction to this compound and Modern Acaricides
This compound, chemically known as 2,4-Dichlorophenylbenzenesulfonate, is a non-systemic acaricide belonging to the benzenesulfonate group. Historically, it was utilized for controlling mites on various crops, including cotton and fruit trees, functioning primarily as a stomach poison with some contact activity. However, its use has largely been superseded by modern acaricides with more diverse modes of action, improved efficacy, and often better toxicological and environmental profiles.
Modern acaricides encompass a wide array of chemical classes with specific target sites in mite physiology. These include inhibitors of mitochondrial respiration, nerve and muscle function modulators, and mite growth regulators. This diversity in modes of action is crucial for effective resistance management strategies.
Efficacy Data and Chemical Characteristics
Direct comparative efficacy data between this compound and modern acaricides is scarce in recent scientific literature. The following table summarizes the available information for this compound and provides a comparative look at several classes of modern acaricides, using representative examples.
| Feature | This compound | Modern Acaricides (Representative Examples) |
| Chemical Class | Benzenesulfonate | METI Acaricides: Pyridaben, FenpyroximateBifenazate: BifenazateTetronic and Spirocyclic Diamides: Spiromesifen, SpirotetramatMite Growth Inhibitors: Etoxazole |
| Mode of Action | Believed to be a stomach poison with some contact action. Specific biochemical target is not well-defined in publicly available literature. | METI Acaricides: Inhibit mitochondrial electron transport at Complex I.Bifenazate: Allosteric modulator of the cytochrome b subunit in Complex III.Tetronic and Spirocyclic Diamides: Inhibit acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis.Mite Growth Inhibitors: Inhibit chitin synthesis. |
| Systemic Activity | No systemic activity reported. | Varies by compound. For example, Spirotetramat is fully systemic (xylem and phloem mobile), while others are translaminar or contact acaricides. |
| Efficacy (LC50) | Specific LC50 values for Tetranychus urticae (two-spotted spider mite) are not readily available in recent literature. | Abamectin: LC50 values ranging from 0.0324 to 3.517 mg a.i. L-1 have been reported for susceptible and resistant strains of T. urticae.[1]Bifenazate: Resistance in T. urticae is associated with mutations in the cytochrome b gene.[2]Chlorfenapyr: LC50 values can vary significantly with resistance, with some studies showing values around 73.65 mg/L for adults.[1]Fenpyroximate: Reported to have a lower toxicity index compared to abamectin in some studies.[3] |
| Resistance | Information on resistance development to this compound is limited in recent literature. | Resistance is a significant issue for many modern acaricides. Mechanisms include target-site mutations and enhanced metabolic detoxification.[2] |
Experimental Protocols
A standardized method for evaluating the efficacy of acaricides is the leaf-disc bioassay. The following is a detailed protocol for conducting such an experiment.
Leaf-Disc Bioassay for Acaricide Efficacy Testing
1. Mite Rearing:
- Maintain a healthy, age-synchronized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or cotton plants) in a controlled environment (25±2°C, 60±5% RH, 16:8 L:D photoperiod).
2. Preparation of Leaf Discs:
- Excise circular discs (approximately 2-3 cm in diameter) from the leaves of untreated host plants.
- Place each leaf disc, abaxial side up, on a water-saturated cotton or agar bed in a Petri dish to maintain turgor.
3. Acaricide Application:
- Prepare a series of concentrations of the test acaricide in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%).
- Apply the acaricide solutions to the leaf discs using a Potter spray tower or a precision sprayer to ensure uniform coverage. A typical application volume is 2 mL per disc.
- A control group should be treated with distilled water and surfactant only.
- Allow the treated leaf discs to air-dry completely in a fume hood.
4. Mite Infestation:
- Using a fine camel-hair brush, transfer a known number of adult female mites (e.g., 20-30) from the rearing colony onto each dried leaf disc.
5. Incubation and Mortality Assessment:
- Seal the Petri dishes with ventilated lids to prevent mite escape.
- Incubate the dishes under the same controlled environmental conditions as the mite rearing.
- Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
6. Data Analysis:
- Correct the observed mortality for control mortality using Abbott's formula.
- Perform probit analysis to determine the lethal concentration (LC50), which is the concentration of the acaricide that causes 50% mortality of the test population.
Visualizations
Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition
Caption: Mode of action for METI acaricides and Bifenazate.
Experimental Workflow: Leaf-Disc Bioassay
Caption: Workflow for a typical leaf-disc bioassay.
References
Comparative Analysis of Genite's Molecular Action: A Guide for Researchers
A Note on "Genite": The term "this compound" is ambiguous in scientific literature. This guide addresses two distinct therapeutic agents that could be associated with this name: the isoflavone Genistein , investigated for its anticancer properties, and Ganite™ (gallium nitrate) , a drug used for the treatment of cancer-related hypercalcemia. This document provides a detailed validation of the mode of action on a molecular level for both compounds, offering a comparative analysis with their respective alternatives, supported by experimental data and detailed protocols.
Part 1: Genistein - A Phytoestrogen with Anticancer Potential
Genistein is a naturally occurring isoflavone found in soy products that has been extensively studied for its pleiotropic effects on cancer cells. Its mode of action is complex, involving the modulation of multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Molecular Mode of Action of Genistein
Genistein exerts its anticancer effects through various mechanisms:
-
Inhibition of Tyrosine Kinases: Genistein is a known inhibitor of several tyrosine kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By blocking these kinases, Genistein can disrupt downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
-
Modulation of Estrogen Receptors: Due to its structural similarity to estrogen, Genistein can bind to estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities depending on the tissue type and estrogen levels. In some breast cancer cells, it can competitively inhibit estrogen binding, thereby halting estrogen-dependent growth.
-
Induction of Apoptosis: Genistein has been shown to induce programmed cell death (apoptosis) in cancer cells. This is achieved by modulating the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[1]
-
Cell Cycle Arrest: Genistein can cause cell cycle arrest at the G2/M phase in various cancer cell types, thereby preventing cell division and proliferation.
-
Inhibition of Angiogenesis: Genistein can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by downregulating the expression of pro-angiogenic factors like VEGF.
Signaling Pathways Modulated by Genistein
The following diagram illustrates the key signaling pathways affected by Genistein:
Caption: Genistein's multifaceted molecular mechanism.
Quantitative Data: Genistein vs. Alternatives
The following table summarizes the in vitro efficacy of Genistein in various cancer cell lines, providing a comparison with standard-of-care chemotherapeutic agents where available.
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Genistein | HeLa (Cervical) | MTT | IC50 | 35 µM | [2] |
| Genistein | ME-180 (Cervical) | MTT | IC50 | 60 µM | [2] |
| Genistein | SiHa (Cervical) | MTT | IC50 | 80 µM | [2] |
| Genistein | PC3 (Prostate) | MTT | IC50 | 480 µM | |
| Genistein | MCF-7 (Breast) | Viability Assay | IC50 | 47.5 µM | |
| Cisplatin | HeLa (Cervical) | Cell Viability | IC50 | ~10 µM | |
| Cisplatin + Genistein (80 µM) | HeLa (Cervical) | Cell Viability | IC50 | ~8 µM | |
| Tamoxifen | T47D (Breast) | Proliferation | Inhibition | Causes G1 arrest and decreased proliferation | |
| Genistein (low-dose) + Tamoxifen | T47D (Breast) | Proliferation | Inhibition | Reverses the inhibitory effects of tamoxifen |
Comparison with Alternatives
Standard Chemotherapy (e.g., Cisplatin, Taxanes):
-
Mechanism: Standard chemotherapies like cisplatin act by cross-linking DNA, leading to DNA damage and apoptosis. Taxanes, such as docetaxel and paclitaxel, disrupt microtubule function, leading to cell cycle arrest and apoptosis.
-
Selectivity: These agents are generally non-selective and affect all rapidly dividing cells, leading to significant side effects.
-
Genistein's Role: Genistein is often investigated as a chemosensitizer, meaning it can enhance the efficacy of standard chemotherapies. For example, it has been shown to enhance cisplatin-induced apoptosis in melanoma and cervical cancer cells.
Hormonal Therapies (e.g., Tamoxifen):
-
Mechanism: Tamoxifen is a SERM that competitively inhibits the estrogen receptor in breast tissue, blocking estrogen-dependent growth signals.
-
Target Population: Effective in hormone receptor-positive breast cancers.
-
Genistein's Interaction: The interaction between Genistein and tamoxifen is complex and dose-dependent. Low doses of Genistein may negate the therapeutic effects of tamoxifen, while at higher concentrations, it may act synergistically.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of Genistein on cancer cells.
Workflow Diagram:
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Genistein and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
This protocol is used to analyze the effect of Genistein on the expression levels of key signaling proteins.
Detailed Protocol:
-
Protein Extraction: Treat cells with Genistein, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
This protocol is used to determine the effect of Genistein on cell cycle distribution.
Detailed Protocol:
-
Cell Harvest: Treat cells with Genistein, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.
Part 2: Ganite™ (Gallium Nitrate) - An Agent for Hypercalcemia of Malignancy
Ganite™, the brand name for gallium nitrate, is a drug approved for the treatment of cancer-related hypercalcemia. Its mode of action is distinct from that of the more commonly used bisphosphonates.
Molecular Mode of Action of Ganite (Gallium Nitrate)
The primary mechanism of action of gallium nitrate is the inhibition of osteoclast-mediated bone resorption . Osteoclasts are cells responsible for the breakdown of bone tissue, a process that releases calcium into the bloodstream. In many cancers, tumor-secreted factors stimulate osteoclast activity, leading to excessive bone resorption and hypercalcemia.
Gallium nitrate is believed to work through the following mechanisms:
-
Inhibition of Osteoclast Activity: Gallium nitrate directly inhibits the activity of osteoclasts, reducing their ability to resorb bone. It is thought to interfere with the ATPase-dependent proton pump in the osteoclast's ruffled membrane, which is essential for creating the acidic environment required for bone demineralization.
-
Physicochemical Effects on Bone: Gallium ions can be incorporated into hydroxyapatite, the mineral component of bone. This incorporation is thought to increase the stability of the bone mineral, making it more resistant to osteoclastic resorption.
Importantly, gallium nitrate is not cytotoxic to osteoclasts, meaning it inhibits their function without killing them.
Signaling Pathways in Bone Resorption and Inhibition by Gallium Nitrate
The following diagram illustrates the process of bone resorption and the inhibitory effect of gallium nitrate.
Caption: Mechanism of gallium nitrate in hypercalcemia.
Quantitative Data: Ganite vs. Alternatives
The following table summarizes the efficacy of Ganite in clinical trials for cancer-related hypercalcemia, compared to bisphosphonates.
| Drug | Dose | N | Response Rate (Normocalcemia) | Median Duration of Normocalcemia | Reference |
| Ganite (gallium nitrate) | 200 mg/m²/day for 5 days | 32 | 69% | 7 days | |
| Pamidronate | 60-90 mg | 32 | 56% | 1 day | |
| Ganite (gallium nitrate) | 200 mg/m²/day for 5 days | 34 | 82% | 8 days | |
| Etidronate | 7.5 mg/kg/day for 5 days | 37 | 43% | 0 days | |
| Zoledronic Acid | 4 mg | 86 | 88.4% | 32 days | |
| Zoledronic Acid | 8 mg | 90 | 86.7% | 43 days | |
| Pamidronate | 90 mg | 99 | 69.7% | 18 days |
Comparison with Alternatives
Bisphosphonates (e.g., Pamidronate, Zoledronic Acid):
-
Mechanism: Bisphosphonates are the most commonly used drugs for hypercalcemia of malignancy. They bind to hydroxyapatite in the bone and are taken up by osteoclasts during bone resorption.
-
Nitrogen-containing bisphosphonates (e.g., pamidronate, zoledronic acid) inhibit the enzyme farnesyl pyrophosphate synthase in the mevalonate pathway. This disrupts the prenylation of small GTPases, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.
-
Non-nitrogen-containing bisphosphonates (e.g., etidronate) are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis.
-
-
Efficacy: Zoledronic acid is considered more potent and has a longer duration of action than pamidronate and Ganite. Clinical trials have shown that Ganite is more effective than etidronate and at least as effective as pamidronate in achieving normocalcemia.
-
Key Difference: A significant difference in the mode of action is that Ganite inhibits osteoclast function without inducing apoptosis, whereas bisphosphonates lead to osteoclast death. This may be relevant in certain clinical scenarios.
Experimental Protocols
This assay is used to evaluate the direct effect of gallium nitrate on osteoclast activity.
Workflow Diagram:
Caption: Bone resorption assay workflow.
Detailed Protocol:
-
Preparation: Isolate osteoclasts from long bones of neonatal rats or mice and seed them onto dentine or bone slices in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of gallium nitrate.
-
Incubation: Incubate the cultures for 24-48 hours.
-
Cell Removal: Remove the cells from the bone slices by sonication or with a soft brush.
-
Staining: Stain the slices with toluidine blue to visualize the resorption pits.
-
Analysis: Quantify the area of resorption pits using image analysis software. A reduction in the pit area indicates inhibition of bone resorption.
This is the primary endpoint for assessing the efficacy of Ganite in patients with hypercalcemia of malignancy.
Detailed Protocol:
-
Patient Selection: Enroll patients with a confirmed diagnosis of cancer and hypercalcemia (typically corrected serum calcium > 12.0 mg/dL).
-
Treatment Administration: Administer Ganite intravenously, typically as a continuous infusion over 5 days.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals during and after treatment.
-
Calcium Measurement: Measure total serum calcium and serum albumin levels.
-
Correction for Albumin: Calculate the corrected serum calcium using the following formula: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Measured Albumin [g/dL]).
-
Efficacy Evaluation: The primary efficacy endpoint is the proportion of patients who achieve normocalcemia (corrected serum calcium ≤ 10.8 mg/dL). Secondary endpoints include the time to normocalcemia and the duration of the normocalcemic response.
References
Cross-Reactivity of Genite with Other Pesticide Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genite, an organosulfur miticide chemically identified as 2,4-Dichlorophenyl benzenesulfonate, has historically been used to control mite populations on various crops. Its primary mode of action is described as a stomach poison with some contact activity, proving effective against both nymph and adult mite stages[1]. Despite its use, a specific molecular target for this compound is not well-documented in publicly available scientific literature. This absence of a defined target significantly impedes a detailed analysis of its cross-reactivity with other pesticide targets.
This guide provides a comprehensive overview of the known properties of this compound and discusses the principles of pesticide cross-reactivity in the context of this data gap. While direct experimental data on this compound's cross-reactivity is unavailable, this document aims to equip researchers with the foundational knowledge required to assess potential off-target effects of organosulfur compounds.
This compound: Chemical Properties and General Mode of Action
This compound is a yellow-brown waxy solid with the chemical formula C₁₂H₈Cl₂O₃S. It is synthesized by reacting benzenesulfonyl chloride with 2,4-dichlorophenol[1]. While its classification as a stomach poison indicates it interferes with digestive or metabolic processes after ingestion, the precise enzyme or receptor it inhibits has not been definitively identified. The United States Environmental Protection Agency (EPA) broadly categorizes organosulfur pesticides as exhibiting ovicidal activity with low toxicity to other organisms, but this does not pinpoint a specific molecular mechanism[1].
Table 1: Chemical and Toxicological Properties of this compound
| Property | Description |
| Common Name | This compound |
| Chemical Name | 2,4-Dichlorophenyl benzenesulfonate |
| CAS Number | 97-16-5 |
| Chemical Formula | C₁₂H₈Cl₂O₃S |
| Mode of Action | Stomach poison with some contact activity[1] |
| Primary Target | Mites (nymphs and adults)[1] |
| Molecular Target | Not definitively identified in public literature |
The Concept of Pesticide Cross-Reactivity
Cross-reactivity occurs when a pesticide binds to and affects a target other than its intended primary target. This can happen with targets in non-target organisms, leading to unintended side effects, or with different targets within the pest species, which can be relevant for understanding resistance mechanisms. The likelihood of cross-reactivity is highest among pesticides that share a similar chemical structure or target the same or homologous proteins.
Without a known molecular target for this compound, predicting its cross-reactivity profile is speculative. However, the general principles can be illustrated. For example, if this compound were to target a specific metabolic enzyme in mites, any other pesticide that also inhibits this enzyme or a structurally similar enzyme in another organism could exhibit cross-reactivity.
Potential for Cross-Reactivity: A Theoretical Framework
Given the lack of a specific molecular target for this compound, a definitive list of pesticides with which it may cross-react cannot be compiled. However, we can consider theoretical scenarios based on the modes of action of other miticides. Many modern acaricides target the nervous system or energy metabolism of mites.
Table 2: Major Classes of Acaricides and Their Molecular Targets
| Acaricide Class | Molecular Target | Potential for Cross-Reactivity with a Hypothetical this compound Target |
| Organophosphates | Acetylcholinesterase (AChE) | Unlikely, unless this compound also has neurotoxic properties targeting AChE. |
| Pyrethroids | Voltage-gated sodium channels | Unlikely, as this is a neurotoxic mode of action. |
| Mitochondrial Electron Transport Inhibitors (METIs) | Complexes I, II, or III of the respiratory chain | Possible, if this compound's stomach poison action involves disruption of mitochondrial function. |
| Chitin Synthesis Inhibitors | Chitin synthase | Unlikely, as this affects development rather than being a direct poison. |
Experimental Protocols for Assessing Cross-Reactivity
Should a molecular target for this compound be identified, the following experimental protocols would be essential for assessing its cross-reactivity.
Target-Based Screening
-
Objective: To determine if this compound or its metabolites can bind to and modulate the activity of known pesticide targets.
-
Methodology:
-
Clone and express the target proteins of interest (e.g., acetylcholinesterase, voltage-gated sodium channels, mitochondrial complex subunits) from relevant target and non-target species.
-
Develop a high-throughput screening assay to measure the activity of the expressed proteins (e.g., enzymatic assays, radioligand binding assays, patch-clamp electrophysiology).
-
Screen this compound at a range of concentrations to determine its IC₅₀ or EC₅₀ value against each target protein.
-
Compare the potency of this compound against these targets to that of known inhibitors.
-
Cellular Assays
-
Objective: To assess the effect of this compound on cells expressing specific pesticide targets.
-
Methodology:
-
Use cell lines (e.g., insect-derived Sf9 cells, mammalian CHO cells) engineered to express the target receptor or enzyme.
-
Expose the cells to varying concentrations of this compound.
-
Measure a relevant cellular response, such as changes in intracellular calcium, membrane potential, or cell viability.
-
Compare the results with the effects of pesticides known to act on the specific target.
-
In Vivo Studies
-
Objective: To evaluate the physiological and toxicological effects of this compound on non-target organisms.
-
Methodology:
-
Select relevant non-target organisms (e.g., beneficial insects like honeybees, aquatic invertebrates like Daphnia magna).
-
Expose the organisms to a range of this compound concentrations according to standardized toxicological protocols (e.g., OECD guidelines).
-
Monitor for endpoints such as mortality, reproductive effects, and behavioral changes.
-
Compare the observed effects with those of pesticides with known modes of action to infer potential cross-reactivity.
-
Visualizing Pesticide-Target Interactions and Cross-Reactivity
The following diagram illustrates the general concept of a pesticide interacting with its intended target and the potential for cross-reactivity with an off-target protein.
Conclusion
The lack of a defined molecular target for this compound in accessible scientific literature presents a significant challenge in definitively assessing its cross-reactivity with other pesticide targets. While its general mode of action as a stomach poison is known, the specific biochemical pathways it disrupts remain to be elucidated. Future research focused on identifying the molecular target of this compound and other organosulfur miticides is crucial for a comprehensive understanding of their toxicological profiles and for accurately predicting potential off-target effects and cross-reactivity. The experimental frameworks outlined in this guide provide a roadmap for such investigations.
References
Comparative Toxicity of Genite in Different Mite Species: A Researcher's Guide
Disclaimer: Despite a comprehensive review of available scientific literature, specific quantitative toxicity data (such as LC50 values) for the acaricide Genite (also known as Genitol or 2,4-Dichlorophenylbenzenesulfonate) across different mite species could not be located. This compound is an older organosulfur acaricide, and detailed comparative toxicity studies appear to be limited in publicly accessible databases. This guide, therefore, provides a framework for comparing acaricide toxicity, including a detailed experimental protocol and visualizations, which can be applied to other compounds.
Overview of this compound
This compound is a non-systemic acaricide with a mode of action primarily as a stomach poison, though it exhibits some contact toxicity.[1] It has been historically used to control phytophagous mites on various crops, including cotton and fruit trees.
Comparative Toxicity Data
| Mite Species | Acaricide | LC50 (Concentration) | 95% Fiducial Limits | Slope ± SE | Method | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Acaricide X | Leaf-dip | [Insert Ref] | |||
| Panonychus ulmi (European red mite) | Acaricide X | Leaf-dip | [Insert Ref] | |||
| Tetranychus urticae | Acaricide Y | Slide-dip | [Insert Ref] | |||
| Panonychus ulmi | Acaricide Y | Slide-dip | [Insert Ref] |
Experimental Protocols
A common method for determining the toxicity of acaricides to mites is the leaf-dip bioassay. This method assesses the mortality of mites on treated leaf surfaces.
Leaf-Dip Bioassay Protocol
1. Mite Rearing:
-
Maintain a healthy, age-standardized colony of the target mite species (e.g., Tetranychus urticae or Panonychus ulmi) on a suitable host plant (e.g., bean or apple seedlings) under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
2. Preparation of Acaricide Solutions:
-
Prepare a stock solution of the test acaricide in an appropriate solvent (e.g., acetone or a water-surfactant mixture).
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
A control solution (solvent only) must be included in each bioassay.
3. Leaf Disc Preparation and Treatment:
-
Excise leaf discs of a uniform size (e.g., 2-3 cm in diameter) from untreated host plants.
-
Individually dip each leaf disc into a test solution for a standardized period (e.g., 5-10 seconds) with gentle agitation to ensure complete coverage.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
4. Mite Infestation:
-
Place the dried, treated leaf discs, adaxial side down, onto a layer of moistened cotton or agar in a petri dish to maintain turgor.
-
Transfer a standardized number of adult female mites (e.g., 20-30) onto each leaf disc using a fine camel-hair brush.
5. Incubation and Mortality Assessment:
-
Seal the petri dishes and incubate them under the same controlled conditions used for mite rearing.
-
Assess mite mortality after a specified period (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
6. Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to determine the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality regression line.
Visualizations
Experimental Workflow: Leaf-Dip Bioassay
Caption: Experimental workflow for a leaf-dip bioassay.
Generalized Signaling Pathway for a Stomach Poison Acaricide
Caption: Generalized pathway of a stomach poison acaricide.
References
Benchmarking Genite's Performance: A Comparative Analysis of Organosulfur Miticides
A detailed comparison of the organosulfur pesticide Genite with other prominent miticides in its class, such as dicofol and tetradifon, reveals a landscape of varied efficacy, toxicity profiles, and environmental impacts. While direct comparative studies on the performance of these pesticides are limited, an examination of available data for each compound provides valuable insights for researchers, scientists, and drug development professionals in the field of crop protection.
Executive Summary
This guide provides a comparative overview of the organosulfur pesticide this compound and two other organosulfur miticides, dicofol and tetradifon. The objective is to benchmark this compound's performance by examining key metrics including efficacy against target mite species, toxicity to non-target organisms, and environmental fate. Due to a scarcity of direct head-to-head studies, this comparison synthesizes available data for each pesticide individually to draw informed, albeit indirect, comparisons. The information is intended to guide research and development efforts in the agricultural and pharmaceutical sectors.
Introduction to Organosulfur Pesticides
Organosulfur compounds represent a diverse class of pesticides used for the control of a wide range of agricultural pests. Within this class, a significant subgroup is utilized for their acaricidal, or mite-killing, properties. These miticides are crucial for protecting crops such as cotton and fruit trees from the damaging effects of spider mites and other phytophagous mites. This guide focuses on this compound (2,4-Dichlorophenylbenzenesulfonate) and compares its known characteristics with those of dicofol and tetradifon, two other historically significant organosulfur miticides.
Performance Profile of this compound (2,4-Dichlorophenylbenzenesulfonate)
This compound is a non-systemic acaricide with a mode of action primarily as a stomach poison, though it also exhibits some contact activity. It is effective against the nymphal and adult stages of mites.
Toxicity: this compound is classified as moderately toxic. Acute toxicity data indicates that it is harmful if swallowed and toxic in contact with skin.[1]
Environmental Fate: Detailed studies on the environmental persistence and bioaccumulation of this compound are not extensively documented in recent literature.
Comparative Analysis with Other Organosulfur Miticides
To provide a benchmark for this compound's performance, this section details the known properties of two other organosulfur miticides, dicofol and tetradifon.
Dicofol
Dicofol is an organochlorine miticide that has been widely used to control spider mites on a variety of crops, including cotton and citrus.[2][3]
Efficacy: Dicofol has demonstrated high efficacy against spider mites. For instance, one study determined the LC50 (the concentration required to kill 50% of the test population) of dicofol against the twospotted spider mite to be a key indicator of its potency. It has been noted for its effectiveness in controlling mite populations on fruit trees.[4]
Toxicity: Dicofol's toxicity profile has been a subject of concern. It is highly toxic to fish and aquatic invertebrates. Effects on birds include eggshell thinning, a consequence of its chemical similarity to DDT. However, it is considered to have low toxicity to bees.
Environmental Fate: Dicofol is known for its persistence in the environment, with a soil half-life of approximately 60 days. It has a high potential for bioaccumulation in aquatic organisms. Due to its strong adsorption to soil particles, it is not expected to leach into groundwater.
Tetradifon
Tetradifon is a sulfone-based acaricide that is effective against the egg and larval stages of mites, acting as an ovicide and larvicide. Its mode of action involves the inhibition of mitochondrial ATP synthase.
Efficacy: Tetradifon has been used on a variety of crops including apples, pears, citrus, cotton, and tea to control phytophagous mites.
Toxicity: Tetradifon exhibits low toxicity to birds. However, it has been shown to be toxic to aquatic invertebrates such as Daphnia magna, affecting their reproduction.
Environmental Fate: Tetradifon is considered persistent in the environment.
Data Summary Tables
Table 1: Efficacy Data of Selected Organosulfur Miticides
| Pesticide | Target Pest(s) | Crop(s) | Efficacy Metric | Value | Reference(s) |
| This compound | Phytophagous mites | Cotton, Fruit trees | - | Data not available | |
| Dicofol | Spider mites | Cotton, Citrus, Fruit trees | LC50 (Twospotted spider mite) | - | |
| Tetradifon | Phytophagous mites | Apples, Pears, Citrus, Cotton, Tea | Ovicidal/Larvicidal activity | - |
Table 2: Acute Toxicity Data of Selected Organosulfur Miticides
| Pesticide | Organism | Toxicity Metric | Value | Classification | Reference(s) |
| This compound | Mammals (oral) | - | - | Harmful if swallowed | |
| Mammals (dermal) | - | - | Toxic in contact with skin | ||
| Dicofol | Rat (oral) | LD50 | 684 - 1495 mg/kg | Moderately toxic | |
| Rabbit (dermal) | LD50 | 2.1 g/kg | Moderately toxic | ||
| Fish (cold water) | 96-hour LC50 | 0.053 - 0.086 ppm | Highly toxic | ||
| Birds (upland game) | Dietary LC50 | 1237 - 3100 ppm | Slightly toxic | ||
| Tetradifon | Dog (oral) | LD50 | >2000 mg/kg | Low toxicity | |
| Mallard (oral) | LD50 | >2000 mg/kg | Relatively non-toxic | ||
| Daphnia magna | - | - | Toxic |
Table 3: Environmental Fate of Selected Organosulfur Miticides
| Pesticide | Environmental Compartment | Metric | Value | Persistence/Mobility | Reference(s) |
| This compound | - | - | Data not available | - | |
| Dicofol | Soil | Half-life | ~60 days | Persistent, low mobility | |
| Aquatic environment | Bioaccumulation Factor (BCF) | High | High bioaccumulation | ||
| Tetradifon | Environment | - | - | Persistent |
Experimental Protocols
Detailed experimental protocols for direct comparative studies of these specific organosulfur pesticides were not available in the reviewed literature. However, a general methodology for evaluating the efficacy of acaricides against spider mites is outlined below.
General Protocol for Acaricide Efficacy Bioassay:
-
Test Organism: A susceptible laboratory strain of the target mite species (e.g., two-spotted spider mite, Tetranychus urticae) is reared on a suitable host plant (e.g., bean plants) under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Test Arenas: Leaf discs (e.g., 2-3 cm in diameter) are excised from untreated host plants and placed on a water-saturated cotton or agar bed in a Petri dish to maintain turgor.
-
Pesticide Application: A range of concentrations of the test acaricides are prepared. The leaf discs are dipped into the respective pesticide solutions for a standardized duration (e.g., 5-10 seconds) and allowed to air dry. A control group is treated with water or a solvent blank.
-
Mite Infestation: A known number of adult female mites (e.g., 10-20) are transferred onto each treated leaf disc.
-
Incubation: The Petri dishes are maintained under the same controlled environmental conditions as the mite rearing.
-
Data Collection: Mortality of the adult mites is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 and LC90 values for each acaricide, allowing for a quantitative comparison of their toxicity to the target mite.
Signaling Pathways and Workflow Diagrams
Diagram 1: General Experimental Workflow for Acaricide Efficacy Testing
Caption: Workflow for evaluating the efficacy of acaricides.
Diagram 2: Simplified Mode of Action for Organosulfur Miticides
Caption: Modes of action for Tetradifon and this compound.
Conclusion
This comparative guide highlights the performance characteristics of this compound in the context of other organosulfur miticides, dicofol and tetradifon. While a direct, data-driven comparison is hampered by a lack of head-to-head studies, the available information suggests that each of these pesticides possesses a distinct profile in terms of efficacy, toxicity, and environmental impact. Dicofol has demonstrated high efficacy but also significant environmental and non-target toxicity concerns. Tetradifon offers ovicidal and larvicidal activity with a different mode of action but is also persistent. This compound's profile is less clear due to limited recent data, indicating a need for further research to fully establish its comparative performance. For researchers and professionals in drug and pesticide development, this analysis underscores the importance of a multi-faceted evaluation of pesticide performance, considering not only efficacy but also the broader ecological and toxicological implications. Future research should aim to conduct direct comparative studies to provide a clearer, quantitative benchmark for these and other organosulfur pesticides.
References
A Comparative Analysis of Genite and Other Benzenesulfonate Esters in Pest Management
This guide provides a comparative overview of Genite (2,4-Dichlorophenyl benzenesulfonate) and other related benzenesulfonate esters that have been utilized in agricultural and research settings. The focus is on their chemical properties, mode of action, and available performance data, aimed at researchers, scientists, and professionals in drug and pesticide development.
Introduction to Benzenesulfonate Esters
Benzenesulfonate esters are a class of organic compounds characterized by a sulfonate group (-SO₂O-) connected to a benzene ring and an ester functional group. These compounds have been investigated for various applications, including as pesticides. This compound, a prominent historical example, was primarily used as an acaricide (miticide) to control spider mites on various crops. Its mode of action, like other related compounds, is believed to involve the disruption of mite metabolism, although specific molecular targets are not as well-defined as those of modern pesticides.
Comparative Performance and Physicochemical Properties
The following table summarizes key data for this compound and other selected benzenesulfonate esters. Due to the historical nature of many of these compounds, data is often limited to acute toxicity studies and basic physicochemical properties.
| Compound | Chemical Name | Molecular Formula | CAS Number | Primary Use | Acute Oral LD50 (rats, mg/kg) |
| This compound (Genitol) | 2,4-Dichlorophenyl benzenesulfonate | C₁₂H₈Cl₂O₃S | 97-16-5 | Acaricide | 980 - 2000 |
| Ovex (Ovotran) | p-Chlorophenyl p-chlorobenzenesulfonate | C₁₂H₈Cl₂O₃S | 80-33-1 | Acaricide, Ovicide | 2050 |
| Fenson | p-Chlorophenyl benzenesulfonate | C₁₂H₉ClO₃S | 80-38-6 | Acaricide, Ovicide | 1300 - 1600 |
| Sulphenone | p-Chlorophenyl phenyl sulfone | C₁₂H₉ClO₂S | 80-00-2 | Acaricide | 1400 - 3650 |
Note: Sulphenone is a sulfone, not a sulfonate ester, but is often grouped with these acaricides due to structural and application similarities.
Experimental Methodologies
The data presented in this guide, particularly the toxicity values, are derived from standard toxicological studies. A generalized protocol for determining acute oral LD50 is described below.
Protocol: Acute Oral LD50 Determination
-
Animal Model: Typically, studies are conducted using laboratory rats (e.g., Wistar or Sprague-Dawley strains), grouped by sex.
-
Dosage Preparation: The test compound (e.g., this compound) is dissolved or suspended in a suitable vehicle, such as corn oil or water. A range of doses is prepared.
-
Administration: A single dose of the prepared substance is administered to the animals via oral gavage. A control group receives only the vehicle.
-
Observation: Animals are observed for a period of 14 days. Key observations include clinical signs of toxicity, behavioral changes, and mortality.
-
Data Analysis: The mortality data is statistically analyzed using methods like probit analysis to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the test population.
This protocol provides a framework for understanding how the comparative toxicity data for compounds like this compound and Ovex were historically generated.
Structural and Functional Relationships
The general structure of a benzenesulfonate ester forms the basis for compounds like this compound. The variations in the substituent groups on the phenyl rings significantly influence the compound's efficacy, spectrum of activity, and toxicity.
The diagram above illustrates the core chemical scaffold. In this compound, the specific "Aryl Group" is a 2,4-Dichlorophenyl group, which confers its particular acaricidal properties.
Workflow for Comparative Assessment
The process for evaluating and comparing these chemical compounds follows a logical progression from initial screening to detailed toxicological assessment.
This workflow highlights the systematic approach required to move from a broad class of chemical structures to a single, viable lead compound for further development, incorporating both efficacy and safety evaluations.
Validating Analytical Methods for Genistein Using Certified Reference Materials: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Genistein, a phytoestrogen with potential therapeutic applications. The use of Certified Reference Materials (CRMs) is crucial for ensuring the quality and accuracy of these analytical measurements. Genistein CRMs are available and have been assigned as grade primary reference materials, with certified values and corresponding expanded uncertainties.[1][2][3] For example, one Genistein CRM has a certified value of 99.3% with an expanded uncertainty of 0.5% (for a 95% confidence level).[1][2] The United States Pharmacopeia (USP) also provides a Genistein reference standard for use in specified quality tests and assays.
This guide objectively compares the performance of common analytical techniques for Genistein quantification and provides supporting experimental data to aid in method selection and validation.
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of chemical compounds due to its precision, accuracy, and sensitivity. For Genistein analysis, HPLC is often coupled with UV or Mass Spectrometry (MS) detectors. Another method employed is UV-Visible spectrophotometry, which offers a simpler and more rapid analysis.
The following table summarizes the performance of different analytical methods for the quantification of Genistein based on published validation data.
| Parameter | HPLC-UV | HPLC-MS/MS | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.999 | 0.9948–0.9984 | 0.9999 |
| Linear Range | 5–110 µg/mL | 7.8–1000.0 ng/mL (in serum) | 1.5-54 µg/mL |
| Accuracy (% Recovery) | ~98-102% | Within 15% | 101.56% |
| Precision (% RSD) | < 2% | < 15% | < 2% |
| Limit of Detection (LOD) | ~0.03-1.30 µg/mL | ~0.01-0.003 ng/mL | 0.25 µg/mL |
| Limit of Quantification (LOQ) | ~0.10-4.45 µg/mL | ~0.01-1.77 ng/mL | 0.76 µg/mL |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of Genistein in various samples, including dietary supplements.
-
Instrumentation : An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), a UV detector, a column oven, and an autosampler.
-
Reagents and Standards :
-
Genistein Certified Reference Material.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Glacial Acetic Acid (analytical grade).
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile, water, and glacial acetic acid. A common composition is 25% acetonitrile, 67.5% water, and 7.5% glacial acetic acid (v/v/v).
-
Flow Rate : 1.0 - 2.0 mL/min.
-
Column Temperature : 40°C.
-
Detection Wavelength : 260-263 nm.
-
Injection Volume : 10-20 µL.
-
-
Validation Procedure :
-
Specificity : Demonstrated by analyzing blank samples and placebos to ensure no interference with the Genistein peak.
-
Linearity : A calibration curve is constructed by plotting the peak area against a series of known concentrations of the Genistein CRM.
-
Accuracy : Assessed by performing recovery studies on spiked samples at different concentration levels.
-
Precision : Evaluated by analyzing multiple preparations of the same sample (intra-day and inter-day) and expressed as the relative standard deviation (%RSD).
-
Method 2: UV-Visible Spectrophotometry
This method is based on the reaction of Genistein with aluminum chloride, which forms a complex that can be quantified by measuring its absorbance.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Reagents and Standards :
-
Genistein Certified Reference Material.
-
Methanol (analytical grade).
-
Aluminum chloride (AlCl₃) solution (e.g., 2% w/v in methanol).
-
-
Procedure :
-
Prepare a standard stock solution of Genistein CRM in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
To a known volume of each standard and sample solution, add the aluminum chloride solution.
-
After a defined incubation period (e.g., 10 minutes), measure the absorbance at the wavelength of maximum absorption (around 382 nm).
-
-
Validation Procedure :
-
Specificity : The method's specificity is confirmed by the fact that other major isoflavones like daidzein and glycitein do not form a complex with AlCl₃ and thus do not interfere with the measurement.
-
Linearity, Accuracy, and Precision : Validated in a similar manner to the HPLC method, by analyzing a range of standard concentrations and spiked samples.
-
Visualizing Workflows and Decision Processes
To further clarify the processes involved in method validation and selection, the following diagrams are provided.
Caption: Workflow for validating an analytical method for Genistein using a CRM.
Caption: Decision tree for selecting a suitable analytical method for Genistein.
References
- 1. Certification of reference materials for analysis of isoflavones genistin and genistein in soy products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Certification of reference materials for analysis of isoflavones genistin and genistein in soy products - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02304A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of the Environmental Persistence of Genite, an Obsolete Miticide, and Modern Pesticides
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the environmental persistence of Genite, a trade name for the obsolete organochlorine miticide Chlorfenson, and a selection of newer, widely used pesticides. Due to its status as an older, discontinued pesticide, publicly available, quantitative data on the environmental fate of Chlorfenson is notably scarce. This document synthesizes the limited available information on Chlorfenson and contrasts it with the extensive data available for modern pesticides, reflecting the evolution of regulatory standards and scientific understanding of pesticide environmental impact.
The comparison focuses on key metrics of environmental persistence, primarily the half-life (DT50) in soil and water, which indicates the time required for 50% of the active ingredient to degrade. The persistence of a pesticide is a critical factor in its potential for long-term environmental contamination, bioaccumulation, and non-target effects.
Quantitative Comparison of Environmental Persistence
The following table summarizes the environmental half-life of selected newer pesticides from different chemical classes. A corresponding value for this compound (Chlorfenson) is not included due to the lack of available experimental data in reviewed literature.
| Pesticide Class | Active Ingredient | Soil Half-life (DT50) in days | Water Half-life (DT50) in days | References |
| Organochlorine (Obsolete) | This compound (Chlorfenson) | Data not available | Data not available | [1] |
| Neonicotinoid | Imidacloprid | 40 - 997 (highly variable with soil type and conditions) | 33 - 44 (hydrolysis); <0.2 (photolysis in sunlight) | [2][3][4] |
| Pyrethroid | Cypermethrin | 4 - 12 (field dissipation); 6 - 20 (aerobic soil) | >50 (stable to hydrolysis); 0.88 - 4 (degradation in water) | [5] |
| Pyrethroid | Bifenthrin | 97 - 345 (highly variable with soil type) | Stable to hydrolysis; 276 - 416 (aqueous photolysis) | |
| Organophosphorus Herbicide | Glyphosate | 7 - 60 (typical field average ~47 days) | Highly variable, can be from a few days to over 60 days |
Experimental Protocols for Determining Environmental Persistence
The evaluation of a pesticide's environmental persistence is conducted under stringent, internationally recognized guidelines. The primary frameworks are provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Aerobic and Anaerobic Transformation in Soil (OECD 307 / OCSPP 835.4100 & 835.4200)
This series of studies is fundamental to determining the soil half-life of a pesticide.
Objective: To determine the rate and pathway of degradation of a pesticide in soil under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions.
Methodology:
-
Test Substance: Typically, the active ingredient of the pesticide is radiolabeled (e.g., with ¹⁴C) to allow for accurate tracking of the parent compound and its degradation products (metabolites).
-
Soil Selection: A minimum of three different soil types are used, representing a range of textures (e.g., sandy loam, clay loam), organic carbon content, and pH. The soil is freshly collected and sieved.
-
Application: The radiolabeled pesticide is applied to the soil samples at a concentration that reflects the maximum recommended field application rate.
-
Incubation:
-
Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.
-
Anaerobic: The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. This typically occurs after an initial aerobic phase to simulate flooded soil conditions.
-
-
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), replicate soil samples are removed for analysis.
-
Analysis:
-
Soil samples are extracted using appropriate solvents.
-
The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent pesticide and its metabolites.
-
Volatile metabolites, including ¹⁴CO₂ (indicating complete mineralization), are trapped and quantified.
-
The amount of non-extractable (bound) residue is also determined.
-
-
Data Analysis: The concentration of the parent pesticide over time is plotted, and degradation kinetics are calculated to determine the DT50 (half-life) and DT90 (time for 90% degradation).
Hydrolysis as a Function of pH (OCSPP 835.2120)
This study assesses the abiotic degradation of a pesticide in water.
Objective: To determine the rate of chemical degradation of a pesticide in aqueous solutions at different pH levels, without the influence of microorganisms.
Methodology:
-
Test Solutions: The pesticide is dissolved in sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Incubation: The solutions are maintained at a constant temperature in the dark to prevent photodegradation.
-
Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of the parent pesticide.
-
Data Analysis: The degradation rate constant and half-life are calculated for each pH level.
Photodegradation in Water (OCSPP 835.2210)
This study evaluates the role of sunlight in the degradation of a pesticide in water.
Methodology:
-
Test Solutions: The pesticide is dissolved in sterile, buffered water.
-
Exposure: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.
-
Sampling and Analysis: Samples from both light-exposed and dark control vessels are collected over time and analyzed for the parent pesticide concentration.
-
Data Analysis: The rate of photodegradation is determined by comparing the degradation rates in the light-exposed and dark samples, and a photolytic half-life is calculated.
Visualizing Pesticide Fate and Experimental Design
The following diagrams, created using the DOT language, illustrate a conceptual model of pesticide fate in the environment and a typical workflow for a soil persistence study.
Caption: Conceptual model of pesticide fate and transport in the environment.
Caption: Experimental workflow for determining pesticide soil persistence.
References
A Comparative Guide to Acaricide Resistance Mechanisms with a Focus on Genite Exposure
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of acaricide resistance necessitates a comprehensive understanding of the underlying molecular and biochemical mechanisms. This guide provides a comparative analysis of resistance mechanisms across different classes of acaricides, with a special focus on the organosulfur miticide, Genite (also known as Ovex). While specific research on this compound resistance is limited, this document extrapolates potential mechanisms based on its chemical properties and compares them with well-documented resistance pathways for other commonly used acaricides.
Overview of Acaricide Resistance Mechanisms
Acaricide resistance in mites and ticks is an evolutionary adaptation driven by the intense selection pressure of chemical controls.[1][2] Resistance can arise from a variety of genetic and biochemical modifications that allow a portion of the pest population to survive treatments that would be lethal to susceptible individuals. The primary mechanisms of resistance can be broadly categorized into two main types: target-site insensitivity and metabolic resistance.[2] A third mechanism, reduced penetration of the acaricide through the arthropod's cuticle, has also been identified but is less commonly studied.[2]
-
Target-Site Insensitivity: This occurs when genetic mutations alter the structure of the protein targeted by the acaricide, reducing its binding affinity.[2] This prevents the acaricide from exerting its toxic effect.
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of the acaricide by enzymes within the arthropod's body. Overexpression or increased activity of enzymes such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione S-transferases (GSTs) can break down the acaricide into less toxic metabolites before it reaches its target site.
This compound (Ovex): An Organosulfur Acaricide
This compound, with the active ingredient 2,4-Dichlorophenylbenzenesulfonate, is an organosulfur acaricide. It functions primarily as a stomach poison with some contact activity and is particularly effective against mite eggs (ovicidal activity) and nymphs. Unlike neurotoxic acaricides, its mode of action is not fully elucidated but is believed to be related to its ability to be metabolized into toxic phenols.
Given the limited specific research on this compound resistance, we can hypothesize potential resistance pathways based on its chemical class and mode of action. It is plausible that both target-site modifications and metabolic detoxification could contribute to the development of resistance.
Comparative Analysis of Acaricide Resistance
The following table summarizes the known resistance mechanisms for several major classes of acaricides, providing a framework for understanding potential resistance to this compound.
| Acaricide Class | Example Compound(s) | Mode of Action | Primary Resistance Mechanism(s) |
| Organosulfur | This compound (Ovex) | Stomach poison, ovicidal | Hypothesized: Metabolic detoxification (e.g., P450s, GSTs), Target-site alteration (specific target unknown) |
| Organophosphates | Pirimiphos-methyl | Acetylcholinesterase (AChE) inhibition | Target-site insensitivity (mutations in AChE), Metabolic detoxification (esterases) |
| Pyrethroids | Acrinathrin, Bifenthrin | Sodium channel modulation | Target-site insensitivity (mutations in the voltage-gated sodium channel) |
| Avermectins | Abamectin | Glutamate-gated chloride channel (GluCl) activation | Target-site insensitivity (mutations in GluCls), Metabolic detoxification (P450s) |
| METI Acaricides | Fenazaquin, Bifenazate | Mitochondrial Electron Transport Inhibition | Target-site insensitivity (mutations in cytochrome b), Metabolic detoxification (P450s) |
| Growth Regulators | Hexythiazox | Chitin synthesis inhibition | Target-site insensitivity (mutations in chitin synthase gene) |
Quantitative Data on Acaricide Resistance
The development of resistance is quantified by comparing the lethal concentration (LC50) of an acaricide for a resistant population to that of a susceptible population. The resulting value is known as the Resistance Ratio (RR).
Table 1: Resistance Ratios of Tetranychus urticae Populations to Various Acaricides
| Acaricide | Resistant Population | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Abamectin | Greenhouse Rose (Cyprus) | - | 3822 | |
| Abamectin | Field Bean (Cyprus) | - | 1356 | |
| Acrinathrin | Field Bean (Cyprus) | - | 903 | |
| Fenazaquin | Field Tomato (Cyprus) | - | 310 | |
| Bifenazate | Hopyard (USA) | 11.11 - 1694.3 | Moderate to High | |
| Hexythiazox | Lab-selected N. californicus | 5.76 | 64.04 |
Table 2: Cross-Resistance Profile of a Hexythiazox-Resistant Neoseiulus californicus Strain
| Acaricide | Resistance Ratio (RR) | Reference |
| Etoxazole | 14.41 | |
| Clofentezine | 12.67 | |
| Spirodiclofen | 8.12 | |
| Spiromesifen | 17.96 | |
| Propargite | 17.48 | |
| Milbemectin | 11.22 |
Experimental Protocols for Resistance Detection
Accurate detection and monitoring of acaricide resistance are crucial for effective pest management. The following are detailed protocols for common bioassays used to assess acaricide resistance. These methods can be adapted to test for this compound resistance.
Leaf-Disc Spray Bioassay
This is a standard method for determining the toxicity of contact acaricides.
Methodology:
-
Mite Rearing: Maintain a susceptible and field-collected mite population on a suitable host plant (e.g., bean plants) under controlled laboratory conditions (25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Leaf Discs: Cut leaf discs (e.g., 3 cm diameter) from untreated host plants. Place each disc, abaxial side up, on a water-saturated cotton pad in a Petri dish.
-
Mite Infestation: Transfer 20-30 adult female mites onto each leaf disc.
-
Acaricide Application: Prepare serial dilutions of the technical-grade acaricide in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control group is treated with surfactant solution only.
-
Spraying: Use a Potter spray tower or a similar precision spraying device to apply a uniform film of the acaricide solution to the mites on the leaf discs.
-
Incubation: Keep the treated Petri dishes in a controlled environment chamber for 24-48 hours.
-
Mortality Assessment: Count the number of dead and live mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values, their 95% confidence limits, and the slope of the concentration-mortality regression line. The resistance ratio (RR) is calculated as the LC50 of the field population divided by the LC50 of the susceptible reference strain.
Residual Contact Vial (RCV) Bioassay
This method is suitable for assessing the toxicity of acaricides with residual activity.
Methodology:
-
Vial Coating: Prepare different concentrations of the acaricide in a volatile solvent like acetone. Pipette a known volume of each solution into a glass vial (e.g., 20 ml scintillation vial).
-
Solvent Evaporation: Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform residue of the acaricide on the inner surface.
-
Mite Introduction: Introduce a known number of adult mites (e.g., 20-30) into each vial.
-
Incubation and Observation: Cap the vials and maintain them under controlled conditions. Record mite mortality at specific time intervals (e.g., 2, 4, 8, 24 hours).
-
Data Analysis: Calculate the lethal time (LT50) for each concentration or the mortality at a diagnostic concentration and time.
Visualizing Resistance Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in acaricide resistance.
Caption: General mechanisms of acaricide resistance in arthropods.
Caption: The two-phase metabolic detoxification pathway for acaricides.
Caption: Experimental workflow for a leaf-disc spray bioassay.
Conclusion and Future Directions
The development of acaricide resistance is a complex and multifaceted issue that poses a significant threat to agriculture and animal health. While resistance mechanisms for many modern acaricides are well-characterized, there is a notable gap in the literature regarding older compounds such as this compound (Ovex). The data and protocols presented in this guide for other acaricide classes provide a valuable framework for initiating research into this compound resistance.
Future research should focus on:
-
Establishing a baseline susceptibility of various mite species to this compound.
-
Conducting selection experiments to develop this compound-resistant strains in the laboratory.
-
Utilizing the bioassays described herein to quantify the level of resistance.
-
Employing molecular and biochemical techniques to identify the specific genes and enzymes involved in this compound resistance.
A deeper understanding of the mechanisms of resistance to all classes of acaricides, including organosulfurs, is essential for the development of sustainable resistance management strategies and the design of novel, effective control agents.
References
Safety Operating Guide
Proper Disposal of Genite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a safe and efficient work environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Genite, a compound identified as 2,4-Dichlorophenyl benzenesulfonate (CAS 97-16-5). Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound (Part Number: BIB1478) indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Impervious gloves
-
Safety glasses
-
Protective clothing
Quantitative Data for Disposal Planning
While the specific SDS for this compound does not provide explicit quantitative values for disposal, laboratories should always refer to the SDS of any chemical to find critical data for waste management. The following table outlines the types of information that are essential for making informed disposal decisions.
| Parameter | Value for this compound (CAS 97-16-5) | Significance for Disposal |
| Physical State | Waxy Solid | Determines the type of waste container and handling procedure. Dry clean-up methods should be used to avoid generating dust[1]. |
| Solubility | Practically insoluble in water | Indicates that sewer disposal is not an option. This compound is soluble in most organic solvents, which will influence the choice of waste container and solvent waste stream. |
| pH | Not Available | If the substance were an acid or base, neutralization might be a required pretreatment step before disposal. |
| Toxicity | Harmful if swallowed[1] | Highlights the need for careful handling to prevent ingestion and necessitates disposal as hazardous waste. |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects[1] | Strictly prohibits disposal down the drain or in regular trash. Requires containment and disposal through a certified hazardous waste handler. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedure for disposing of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, weighing boats), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical wastes.
2. Containment and Labeling:
-
Place all solid this compound waste into a clean, dry, and sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (2,4-Dichlorophenyl benzenesulfonate)".
-
Indicate the primary hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
3. Spill Management:
-
In the event of a spill, immediately clean it up using dry methods to avoid generating dust[1].
-
Use an appropriate absorbent material for chemical spills, or carefully sweep or shovel the solid material.
-
Place all contaminated cleanup materials into the designated hazardous waste container for this compound.
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials and general work areas.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in the regular trash or down the sanitary sewer.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Genite
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with Genite, a miticide identified as 2,4-Dichlorophenyl benzenesulfonate. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Corrosive Effects: Causes severe skin burns and serious eye damage.
-
Carcinogenicity: Suspected of causing cancer.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to the hazardous nature of this compound, direct contact must be avoided at all times through the stringent use of appropriate personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are rated for protection against chlorinated aromatic compounds. Discard immediately if contaminated. | Prevents dermal absorption, which is a primary route of exposure. Studies show that 97% of pesticide exposure occurs through the skin.[2] |
| Body Protection | Chemical-resistant suit or a lab coat worn over long-sleeved clothing and long pants. An apron may be required for mixing and loading operations.[3] | Provides a barrier against spills and splashes, minimizing skin contact. |
| Eye and Face Protection | Safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100). | Essential for preventing the inhalation of aerosols or dust, especially during mixing, loading, or if the ventilation is inadequate. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (2,4-Dichlorophenyl benzenesulfonate).
| Data Point | Value | Source |
| Chemical Name | 2,4-Dichlorophenyl benzenesulfonate | Guidechem[2] |
| CAS Number | 97-16-5 | CymitQuimica[1] |
| Molecular Formula | C₁₂H₈Cl₂O₃S | HPC Standards |
| Molecular Weight | 303.16 g/mol | HPC Standards |
| Acute Oral LD50 (Rat) | 1400 ± 420 mg/kg (male), 1900 ± 240 mg/kg (female) | Guidechem |
| Acute Dermal LD50 (Rabbit) | > 940 mg/kg | Guidechem |
| Occupational Exposure Limits (OELs) | No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established. A conservative, risk-based approach to control exposure is required. |
Experimental Protocol: Laboratory Miticide Efficacy Bioassay
This protocol outlines a general procedure for assessing the efficacy of this compound against a target mite species in a laboratory setting.
1. Preparation of Test Solutions:
- Wear all required PPE as detailed above.
- In a chemical fume hood, prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
- Perform serial dilutions to obtain the desired test concentrations.
2. Treatment Application:
- Uniformly apply a known volume of each test solution to a substrate (e.g., a leaf disc or filter paper) within a petri dish.
- A control group treated only with the solvent must be included.
- Allow the solvent to evaporate completely in the fume hood.
3. Mite Introduction:
- Carefully transfer a known number of adult mites onto the treated substrate in each petri dish.
4. Incubation and Observation:
- Maintain the petri dishes in a controlled environment (temperature, humidity, and photoperiod) suitable for the target mite species.
- Assess mite mortality at predetermined intervals (e.g., 24, 48, and 72 hours) under a microscope.
5. Data Analysis:
- Calculate the percentage of mortality for each concentration and the control.
- If applicable, use probit analysis to determine the LC50 (lethal concentration for 50% of the population).
This compound Handling and Disposal Workflow
The following diagram illustrates the step-by-step workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Response Plan
In the event of an emergency involving this compound, the following decision-making process should be followed.
Caption: Decision-making process for this compound-related emergencies.
Operational and Disposal Plans
Operational Plan:
-
Pre-Operational Check:
-
Ensure the designated work area (preferably a chemical fume hood) is clean and operational.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and accessibility of emergency equipment (spill kit, safety shower, eyewash station).
-
-
Handling and Application:
-
Conduct all manipulations of this compound, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
Clean any spills immediately following the emergency response plan.
-
-
Post-Operational Procedure:
-
Decontaminate all work surfaces and equipment thoroughly.
-
Remove PPE carefully to avoid self-contamination and dispose of single-use items as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan:
This compound is an organochlorine pesticide and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads, and disposable labware), in a designated and clearly labeled container for "Halogenated Organic Waste."
-
Container Management: Use a chemically resistant, sealable container for waste accumulation. Do not overfill the container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,4-Dichlorophenyl benzenesulfonate," and the associated hazards (Toxic, Corrosive, Environmental Hazard).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified environmental waste management company. On-site disposal or disposal via standard laboratory drains or trash is strictly prohibited.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
